Capuride
Description
structure
Structure
2D Structure
3D Structure
Properties
CAS No. |
5579-13-5 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-carbamoyl-2-ethyl-3-methylpentanamide |
InChI |
InChI=1S/C9H18N2O2/c1-4-6(3)7(5-2)8(12)11-9(10)13/h6-7H,4-5H2,1-3H3,(H3,10,11,12,13) |
InChI Key |
HLSLSXBFTXUKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)C(=O)NC(=O)N |
Appearance |
Solid powder |
Other CAS No. |
5579-13-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Capuride; NSC 27178; NSC-27178; NSC27178; NSC27690; NSC-27690; NSC 27690; valnoctylurea |
Origin of Product |
United States |
Foundational & Exploratory
Capuride: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capuride is a sedative-hypnotic and anticonvulsant agent belonging to the N-acylurea class of compounds. Developed and primarily investigated in the mid-20th century, its clinical application has been largely superseded by newer pharmaceuticals with more favorable safety profiles. However, an understanding of its mechanism of action remains relevant for the study of sedative-hypnotics and the development of novel therapeutics targeting the central nervous system. This technical guide provides a detailed overview of the proposed core mechanism of action of this compound, based on its classification and comparison to structurally and functionally similar compounds. It includes a summary of available quantitative data, detailed hypothetical experimental protocols for mechanism elucidation, and visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound, chemically designated as (2-ethyl-3-methylvaleryl)urea, is a synthetic, orally active compound that exhibits sedative, hypnotic, and anticonvulsant properties.[1][2] Its pharmacological effects and duration of action are considered comparable to those of short-acting barbiturates.[1] As an N-acylurea, its mechanism of action is presumed to involve the modulation of inhibitory neurotransmission in the central nervous system (CNS). This guide will explore the inferred molecular interactions and signaling pathways through which this compound exerts its effects.
Proposed Core Mechanism of Action
Based on its functional similarity to barbiturates and its chemical class, the primary molecular target of this compound is proposed to be the gamma-aminobutyric acid type A (GABA-A) receptor .
Allosteric Modulation of the GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
This compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. This means it likely binds to a site on the receptor that is distinct from the GABA binding site. This binding is thought to induce a conformational change in the receptor that potentiates the effect of GABA. Specifically, it is proposed that this compound increases the duration of the Cl⁻ channel opening induced by GABA, leading to a greater influx of Cl⁻ and a more pronounced and prolonged inhibitory postsynaptic potential (IPSP). This enhanced inhibition in key areas of the brain, such as the reticular activating system, is believed to be responsible for the sedative and hypnotic effects of the drug.
Anticonvulsant Activity
The anticonvulsant properties of this compound are also likely mediated through its action on the GABA-A receptor.[2] By enhancing GABAergic inhibition, this compound can suppress the excessive neuronal firing that characterizes seizure activity. The increased Cl⁻ influx raises the threshold for action potential generation, thereby preventing the spread of seizure discharges.
Quantitative Data
The following table summarizes the available quantitative data on the anticonvulsant activity and neurotoxicity of this compound from preclinical studies.
| Parameter | Species | Model | Route of Administration | Value | Reference |
| Anticonvulsant Activity (ED₅₀) | Rat | Maximal Electroshock (MES) | Oral (p.o.) | 54 mg/kg | [2] |
| Anticonvulsant Activity (ED₅₀) | Rat | Subcutaneous Metrazol (scMet) | Oral (p.o.) | 77 mg/kg | |
| Anticonvulsant Activity (ED₅₀) | Mouse | 6 Hz Psychomotor Seizure | Intraperitoneal (i.p.) | 49-71 mg/kg | |
| Neurotoxicity (ED₅₀) | Rat | - | Oral (p.o.) | 232 mg/kg |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that could be used to definitively characterize the mechanism of action of this compound. These are based on standard protocols for studying sedative-hypnotics.
Electrophysiology: Patch-Clamp Recordings
-
Objective: To determine the effect of this compound on GABA-A receptor-mediated currents in individual neurons.
-
Cell Preparation: Primary cortical neurons are isolated from embryonic rats and cultured for 10-14 days. Alternatively, a stable cell line expressing recombinant human GABA-A receptors (e.g., HEK293 cells) can be used.
-
Recording: Whole-cell patch-clamp recordings are performed. The intracellular solution contains a physiological concentration of Cl⁻, and the extracellular solution contains a known concentration of GABA.
-
Procedure:
-
A baseline GABA-evoked current is established by applying a short pulse of GABA.
-
This compound is then perfused into the extracellular solution at varying concentrations.
-
GABA is co-applied with this compound, and the resulting current is recorded.
-
The amplitude, decay time constant, and total charge transfer of the GABA-evoked currents in the presence and absence of this compound are measured and compared.
-
-
Expected Outcome: this compound is expected to increase the decay time constant and total charge transfer of the GABA-evoked current in a dose-dependent manner, consistent with an allosteric modulator that prolongs channel opening.
Radioligand Binding Assays
-
Objective: To determine if this compound binds to the GABA-A receptor and to characterize its binding site.
-
Membrane Preparation: Synaptic membranes are prepared from rat whole-brain homogenates.
-
Assay 1: [³H]Muscimol Binding:
-
Purpose: To determine if this compound affects GABA binding.
-
Procedure: Brain membranes are incubated with a fixed concentration of [³H]muscimol (a GABA-A receptor agonist) and varying concentrations of this compound. Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA.
-
Expected Outcome: this compound is not expected to displace [³H]muscimol, indicating it does not bind to the GABA binding site.
-
-
Assay 2: [³⁵S]TBPS Binding:
-
Purpose: To determine if this compound binds at or near the barbiturate binding site.
-
Procedure: Brain membranes are incubated with [³⁵S]TBPS (a radioligand that binds to the picrotoxin site within the Cl⁻ channel) in the presence of GABA and varying concentrations of this compound.
-
Expected Outcome: this compound is expected to inhibit the binding of [³⁵S]TBPS in a dose-dependent manner, similar to barbiturates, suggesting it binds to a site that allosterically modulates the ion channel.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action on the GABA-A receptor.
Experimental Workflow
Caption: Experimental workflow for elucidating this compound's mechanism.
Conclusion
While direct, contemporary research on the molecular mechanism of this compound is limited, a strong body of evidence from the broader pharmacology of sedative-hypnotics and related N-acylurea compounds supports the hypothesis that its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. This leads to an enhancement of GABAergic inhibition in the central nervous system, resulting in its sedative, hypnotic, and anticonvulsant effects. The experimental protocols outlined in this guide provide a framework for the definitive elucidation of its molecular interactions. Further research into compounds like this compound can offer valuable insights into the structure-activity relationships of GABA-A receptor modulators and inform the design of future therapeutics.
References
An In-depth Technical Guide to the Chemical and Pharmacological Profile of Capuride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capuride ((2-ethyl-3-methylvaleryl)urea), a sedative and hypnotic agent, presents a chemical structure with potential for further investigation in the field of central nervous system (CNS) drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound. While specific data on its mechanism of action and interaction with signaling pathways remain limited in publicly available literature, this document consolidates the existing knowledge to serve as a foundational resource for researchers. The guide also outlines general experimental protocols relevant to the synthesis and analysis of similar compounds, aiming to facilitate future research into this molecule.
Chemical Structure and Identification
This compound is a derivative of urea, characterized by an N-acyl substitution. Its core chemical identity is defined by the following identifiers:
-
IUPAC Name: N-carbamoyl-2-ethyl-3-methylpentanamide[1]
-
Chemical Formula: C₉H₁₈N₂O₂[1]
-
CAS Number: 5579-13-5[1]
-
Molecular Weight: 186.25 g/mol [1]
-
SMILES: CCC(C)C(CC)C(=O)NC(=O)N[1]
The structure of this compound features a chiral center, and its activity may be stereospecific. However, detailed studies on the differential activity of its enantiomers are not extensively reported.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide | |
| Chemical Formula | C₉H₁₈N₂O₂ | |
| CAS Number | 5579-13-5 | |
| Molecular Weight | 186.25 g/mol |
| SMILES | CCC(C)C(CC)C(=O)NC(=O)N | |
Physicochemical Properties
The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound is summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid powder | |
| Melting Point | 172 °C | |
| Solubility | Data not available |
| pKa | Data not available | |
Pharmacological Profile
This compound is classified as a sedative and hypnotic agent, indicating its depressant effects on the central nervous system. Limited non-clinical studies have also suggested its potential as an anticonvulsant.
In Vivo Pharmacological Data
The following table summarizes the available in vivo pharmacological data for this compound, primarily from studies in rodent models.
Table 3: In Vivo Pharmacological Data for this compound
| Test | Species | Route of Administration | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Maximal Electroshock Seizure (MES) | Rat | Oral (p.o.) | ED₅₀ | 54 mg/kg | |
| Subcutaneous Metrazol (scMet) Seizure | Rat | Oral (p.o.) | ED₅₀ | 77 mg/kg | |
| 6 Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | ED₅₀ | 49-71 mg/kg |
| Neurotoxicity | Rat | Oral (p.o.) | ED₅₀ | 232 mg/kg | |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, as a sedative-hypnotic, it is hypothesized to act on the central nervous system. Many drugs in this class exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Specifically, they often act as positive allosteric modulators of the GABA-A receptor, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Further research, including in vitro binding assays and electrophysiological studies, is necessary to confirm if this compound directly interacts with the GABA-A receptor and to determine its binding affinity (Ki) and functional potency (IC₅₀) for specific receptor subtypes.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies for the synthesis of N-acylureas and analytical techniques for similar small molecules can be adapted.
General Synthesis of N-acylureas
A common method for the synthesis of N-acylureas involves the reaction of an acyl isocyanate with an amine or the reaction of an acid chloride with urea. A plausible synthetic route for this compound could involve the reaction of 2-ethyl-3-methylvaleryl chloride with urea.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Protocol:
-
Acid Chloride Formation: 2-ethyl-3-methylvaleric acid would be reacted with an excess of thionyl chloride, typically in an inert solvent and under reflux, to form 2-ethyl-3-methylvaleryl chloride. The excess thionyl chloride and solvent would then be removed under reduced pressure.
-
N-acylation: The resulting 2-ethyl-3-methylvaleryl chloride would be reacted with urea in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct, to yield this compound.
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.
Analytical Methods
The characterization and quantification of this compound would typically involve a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis in various matrices.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Signaling Pathways
There is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound. Given its classification as a CNS depressant, it is plausible that it impacts neuronal signaling pathways associated with sedation and anticonvulsant activity.
Hypothesized Signaling Pathway Involvement:
As a CNS depressant, this compound is likely to enhance inhibitory neurotransmission. The primary inhibitory neurotransmitter in the brain is GABA, which exerts its effects through GABA-A and GABA-B receptors. The rapid onset of action typical for sedatives suggests a likely interaction with ionotropic GABA-A receptors.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Capuride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capuride, chemically identified as 2-ethyl-3-methyl-pentanoylurea, is a synthetic sedative-hypnotic and anticonvulsant agent belonging to the N-acylurea class of compounds. As a constitutional isomer of valproic acid, its mechanism of action is thought to be similar to that of short-acting barbiturates, primarily involving the modulation of GABAergic neurotransmission. Historically explored as a preanesthetic medication, contemporary research has focused on its potential as a broad-spectrum anticonvulsant. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details the experimental protocols for its evaluation, and illustrates its proposed mechanisms and experimental workflows through diagrams. Due to the limited publicly available data, this guide also highlights areas where further research is required to fully characterize the pharmacological profile of this compound.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its anticonvulsant activity, which has been demonstrated in several rodent models of seizures. The compound has shown efficacy in models of both generalized and partial seizures.
Anticonvulsant Activity
The anticonvulsant properties of this compound have been quantified through the determination of its median effective dose (ED50) in various seizure models. The available data is summarized in the table below.
| Seizure Model | Species | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock Seizure (MES) | Rat | Oral (p.o.) | 54 |
| Subcutaneous Pentylenetetrazol (scMet) | Rat | Oral (p.o.) | 77 |
| 6-Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | 49-71 |
Neurotoxicity
Preliminary neurotoxicity has been assessed in rats, with a median toxic dose (TD50) determined to be 232 mg/kg following oral administration.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to valproic acid and its observed effects, it is proposed to act through multiple pathways that enhance inhibitory neurotransmission and reduce neuronal hyperexcitability.
-
Enhancement of GABAergic Neurotransmission: Like other urea-based anticonvulsants, this compound is thought to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This could be achieved by increasing GABA synthesis, inhibiting its degradation, or enhancing its binding to postsynaptic receptors.
-
Modulation of Voltage-Gated Ion Channels: this compound may also exert its effects by blocking voltage-gated sodium and/or calcium channels, which would reduce high-frequency neuronal firing characteristic of seizure activity.
The following diagram illustrates the proposed general mechanism of action for urea-based anticonvulsants like this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as half-life, maximum concentration (Cmax), volume of distribution, and clearance, are not extensively documented in publicly available literature. As an N-acylurea derivative, its pharmacokinetic profile is likely influenced by its lipophilicity and metabolic pathways common to this class of compounds. Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacodynamic evaluation of this compound.
Maximal Electroshock Seizure (MES) Test in Rats
The MES test is a model for generalized tonic-clonic seizures and evaluates a compound's ability to prevent seizure spread.
-
Animals: Male Sprague-Dawley rats (150-200 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals are randomly assigned to a vehicle control group and at least three dose groups of this compound.
-
This compound or vehicle is administered orally.
-
At the time of peak effect (predetermined in preliminary studies), a drop of a local anesthetic/electrolyte solution is applied to the eyes.
-
An electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scMet) Seizure Test in Rats
The scMet test is a model for myoclonic and absence seizures and assesses a compound's ability to elevate the seizure threshold.
-
Animals: Male Wistar rats (150-200 g).
-
Reagent: Pentylenetetrazol (PTZ) solution.
-
Procedure:
-
Animals are randomly assigned to a vehicle control group and at least three dose groups of this compound.
-
This compound or vehicle is administered orally.
-
At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the midline of the neck.
-
Animals are placed in individual observation cages.
-
The animals are observed for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated using probit analysis.
6-Hz Psychomotor Seizure Test in Mice
The 6-Hz test is a model of therapy-resistant partial seizures.
-
Animals: Male CF-1 mice (20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals are randomly assigned to a vehicle control group and at least three dose groups of this compound.
-
This compound or vehicle is administered intraperitoneally.
-
At the time of peak effect, a drop of a local anesthetic/electrolyte solution is applied to the eyes.
-
A low-frequency electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 0.2 ms pulse width for 3 seconds) is delivered through the corneal electrodes.
-
The animals are observed for 1 minute for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the absence of this characteristic seizure behavior.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the psychomotor seizure, is calculated using probit analysis.
Conclusion and Future Directions
This compound has demonstrated promising broad-spectrum anticonvulsant activity in preclinical models. Its mechanism of action, while not fully elucidated, is likely multifaceted, involving the enhancement of GABAergic inhibition and modulation of ion channel activity. However, a significant gap exists in the understanding of its pharmacokinetic profile. To advance the development of this compound as a potential therapeutic agent, future research should focus on:
-
Comprehensive Pharmacokinetic Studies: Detailed characterization of the ADME properties of this compound in various species, including determination of key parameters such as bioavailability, half-life, Cmax, volume of distribution, and clearance.
-
Mechanism of Action Elucidation: In-depth investigation into the specific molecular targets of this compound, including its effects on GABA receptor subtypes, and voltage-gated sodium and calcium channels.
-
Safety and Toxicology: Expanded safety and toxicology studies to establish a more comprehensive therapeutic window.
-
Clinical Trials: If preclinical data remains promising, well-designed clinical trials will be necessary to evaluate the efficacy and safety of this compound in human subjects.
This technical guide provides a summary of the current knowledge on the pharmacokinetics and pharmacodynamics of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the further investigation of this promising anticonvulsant compound.
In Vitro Activity of Capuride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capuride is a sedative-hypnotic agent belonging to the N-acylurea class of compounds. Its mechanism of action is understood to be similar to that of short-acting barbiturates, primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the in vitro methodologies and conceptual frameworks used to characterize the activity of this compound and similar sedative-hypnotic drugs. Due to the limited availability of specific in vitro studies on this compound in publicly accessible literature, this guide focuses on the established experimental protocols and signaling pathways relevant to its drug class. The information herein is intended to serve as a technical resource for designing and interpreting in vitro studies of this compound and related compounds.
Introduction
This compound is a synthetic sedative and hypnotic drug. As an N-acylurea derivative, its pharmacological effects are primarily attributed to its interaction with the central nervous system. The principal mechanism of action for sedative-hypnotics like this compound involves the enhancement of inhibitory neurotransmission mediated by GABA, the primary inhibitory neurotransmitter in the brain. This guide details the in vitro assays and conceptual signaling pathways essential for elucidating the activity of this compound at the molecular and cellular levels.
Putative Mechanism of Action and Signaling Pathway
The primary molecular target of this compound is presumed to be the GABA-A receptor, a ligand-gated ion channel. This compound is thought to act as a positive allosteric modulator, binding to a site on the receptor distinct from the GABA binding site. This binding event is hypothesized to increase the receptor's affinity for GABA or prolong the opening of the chloride channel, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron. This increased inhibition at the synaptic level results in the sedative and hypnotic effects observed at the systemic level.
GABAergic Signaling Pathway
The following diagram illustrates the key components of the GABAergic synapse and the putative site of action for this compound.
Quantitative Data Summary
Table 1: Receptor Binding Affinity (Hypothetical Data)
| Compound | Radioligand | Receptor Subtype | Ki (nM) | Assay Type |
|---|---|---|---|---|
| This compound | [3H]-Flunitrazepam | GABA-A (α1β2γ2) | 500 | Radioligand Displacement |
| Diazepam (Control) | [3H]-Flunitrazepam | GABA-A (α1β2γ2) | 5 | Radioligand Displacement |
Table 2: Functional Potency (Hypothetical Data)
| Compound | Assay Type | Cell Line | Endpoint | EC50 (µM) |
|---|---|---|---|---|
| This compound | Electrophysiology (Patch Clamp) | HEK293 expressing GABA-A | GABA-evoked current potentiation | 10 |
| Pentobarbital (Control) | Electrophysiology (Patch Clamp) | HEK293 expressing GABA-A | GABA-evoked current potentiation | 5 |
Table 3: In Vitro Metabolism (Hypothetical Data)
| Compound | CYP Isoform | Intrinsic Clearance (µL/min/mg protein) |
|---|---|---|
| This compound | CYP3A4 | 25 |
| This compound | CYP2C9 | 10 |
| this compound | CYP2D6 | <1 |
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments relevant to the study of this compound's activity. These protocols are based on standard practices for characterizing sedative-hypnotic drugs.
Radioligand Binding Assay
This assay is designed to determine the binding affinity of this compound to the GABA-A receptor.
Objective: To quantify the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat cortical membrane preparation
-
[3H]-Flumazenil (Radioligand)
-
Diazepam (for non-specific binding determination)
-
This compound test solutions
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add 100 µg of membrane protein to each well containing Tris-HCl buffer.
-
Add varying concentrations of this compound to the appropriate wells.
-
For non-specific binding control wells, add a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Add a constant concentration of [3H]-Flumazenil to all wells.
-
Incubate the plate at 30°C for 35 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[1]
Electrophysiology Studies (Whole-Cell Patch Clamp)
This protocol is used to measure the functional effect of this compound on GABA-A receptor-mediated currents.
Objective: To determine the effect of this compound on the potentiation of GABA-evoked chloride currents in a cell line expressing human GABA-A receptors.
Materials:
-
HEK293 cells stably expressing human α1β2γ2 GABA-A receptors
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular solution (containing CsCl)
-
Extracellular solution (HEPES-buffered saline)
-
GABA solutions
-
This compound test solutions
Procedure:
-
Culture HEK293 cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Form a gigaseal between a patch pipette and a single cell.
-
Establish the whole-cell recording configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Apply a sub-maximal concentration of GABA to elicit a control current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current responses.
-
Wash out the drugs between applications.
-
Analyze the data to determine the concentration-response relationship for this compound's potentiation of the GABA-evoked current and calculate the EC50.
Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxicity of this compound on a neuronal cell line.
Objective: To evaluate the effect of this compound on the viability of a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound test solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Treat the cells with varying concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vitro Metabolism Assay (Cytochrome P450 Inhibition)
This assay determines the potential of this compound to inhibit major drug-metabolizing enzymes.
Objective: To assess the inhibitory potential of this compound on major human cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2C9, CYP2D6).
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific fluorescent or mass spectrometry-based probe substrates for each CYP isoform
-
This compound test solutions
-
Positive control inhibitors for each CYP isoform
-
96-well plates
-
Fluorescence plate reader or LC-MS/MS system
Procedure:
-
Pre-incubate human liver microsomes with varying concentrations of this compound or a positive control inhibitor in a 96-well plate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the specific CYP probe substrate.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Quantify the formation of the metabolite using a fluorescence plate reader or LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro screening of a compound like this compound.
Logical Relationship of In Vitro Assays
This diagram shows the logical connection and progression of the described in vitro assays for characterizing this compound.
Conclusion
While direct in vitro studies on this compound are scarce, the established methodologies for characterizing sedative-hypnotic drugs provide a robust framework for its investigation. The primary mechanism of action is likely through the positive allosteric modulation of GABA-A receptors, a hypothesis that can be rigorously tested using the radioligand binding and electrophysiology protocols detailed in this guide. Furthermore, assessments of cell viability and metabolic enzyme inhibition are crucial for a comprehensive in vitro profile. The data tables and workflows presented here serve as a template for the systematic evaluation of this compound and the future dissemination of these findings to the scientific community. Further research is warranted to generate specific quantitative data for this compound to fully elucidate its in vitro activity and therapeutic potential.
References
Capuride's Effect on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Capuride is limited. This guide synthesizes the available data and provides context based on its classification as a ureide-based sedative and anticonvulsant. The mechanisms of action and signaling pathways described are inferred from the broader pharmacology of these drug classes and may not have been specifically demonstrated for this compound.
Introduction
This compound is an orally active sedative and anticonvulsant agent.[1] Chemically, it is an N-acylurea, specifically N-carbamoyl-2-ethyl-3-methylpentanamide.[1] As a monoureide sedative, its hypnotic effect is reported to have a duration similar to that of short-acting barbiturates.[1] This document provides a comprehensive overview of the known central nervous system (CNS) effects of this compound, including its anticonvulsant properties and sedative effects, based on available preclinical and limited clinical data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H18N2O2 | [1][2] |
| Molecular Weight | 186.25 g/mol | |
| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide | |
| Synonyms | Pacinox, Capurid, (2-Ethyl-3-methylvaleryl)urea | |
| Melting Point | 172°C | |
| Density | 1.009 g/cm³ | |
| Refractive Index | 1.463 |
CNS Pharmacology: Sedative and Anticonvulsant Effects
This compound's primary effects on the central nervous system are sedation and anticonvulsant activity. While the precise molecular targets of this compound have not been extensively elucidated in publicly available literature, its classification as a ureide sedative suggests potential mechanisms of action shared with other drugs in this class, such as barbiturates.
Postulated Mechanism of Action
The sedative and anticonvulsant effects of ureide-based compounds are often attributed to their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the CNS. It is hypothesized that this compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to a component of the GABA-A receptor-chloride channel complex. This interaction would lead to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Additionally, anticonvulsant properties can be mediated through the modulation of voltage-gated ion channels, such as sodium and calcium channels, which would limit the propagation of seizure activity.
The following diagram illustrates a hypothetical signaling pathway for a ureide-based sedative and anticonvulsant like this compound, based on established mechanisms for this drug class.
Caption: Hypothetical Signaling Pathway of this compound.
Quantitative EEG Analysis
Preclinical Anticonvulsant Activity
This compound has demonstrated anticonvulsant activity in several rodent models of seizures. The following table summarizes the available quantitative data.
| Test | Species | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock Seizure (MES) | Rat | Oral (p.o.) | 54 |
| Subcutaneous Pentylenetetrazol (scMet) | Rat | Oral (p.o.) | 77 |
| 6 Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | 49-71 |
Neurotoxicity
| Test | Species | Route of Administration | ED50 (mg/kg) |
| Neurotoxicity | Rat | Oral (p.o.) | 232 |
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments used to characterize the anticonvulsant profile of compounds like this compound.
Maximal Electroshock Seizure (MES) Test in Rats
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animals: Male Sprague-Dawley rats (130 ± 20 g).
-
Drug Administration: The test compound is administered orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.
-
Procedure:
-
At the time of peak effect of the drug, a maximal electroshock is delivered via corneal electrodes.
-
The electrical stimulus is typically a 60 Hz alternating current of 98-150 mA for a duration of 0.2-0.3 seconds.
-
Prior to electrode placement, a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.
-
Data Analysis: The ED50 (the dose that protects 50% of the animals) is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazol (scMet) Seizure Test in Rats
This test is a model for clonic seizures and evaluates a compound's ability to increase the seizure threshold.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
Procedure:
-
At the time of peak drug effect, a subcutaneous injection of pentylenetetrazol (PTZ) is administered. The dose of PTZ is chosen to reliably induce seizures in control animals (e.g., 68-70 mg/kg in Sprague-Dawley rats).
-
Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures.
-
-
Endpoint: The endpoint is the occurrence of a generalized clonic seizure, often with loss of righting reflex. Protection is defined as the absence of this seizure type.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.
6 Hz Psychomotor Seizure Test in Mice
The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.
-
Animals: Male CF-1 mice.
-
Drug Administration: The test compound is administered, often intraperitoneally (i.p.), at a range of doses.
-
Procedure:
-
At the time of peak drug effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.
-
A topical anesthetic is applied to the corneas before stimulation.
-
-
Endpoint: The seizure is characterized by behaviors such as a "stunned" posture, forelimb clonus, and Straub-tail. An animal is considered protected if it does not display these stereotypic behaviors and resumes normal activity within 10 seconds.
-
Data Analysis: The ED50 is determined by the dose that protects 50% of the mice from the characteristic seizure behaviors.
The following diagram illustrates the general experimental workflow for these anticonvulsant tests.
Caption: General Workflow for Preclinical Anticonvulsant Testing.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile and half-life in humans, are not available in the public domain. For a ureide-based sedative, it would be expected to be orally absorbed and distributed to the CNS to exert its effects. Metabolism would likely occur in the liver, followed by renal excretion of its metabolites.
Conclusion
This compound is a ureide derivative with demonstrated sedative and anticonvulsant properties in preclinical models. Its mechanism of action is likely centered on the enhancement of GABAergic inhibition within the central nervous system, a common feature of this class of drugs. While quantitative data on its anticonvulsant efficacy in rodents are available, there is a notable lack of detailed information regarding its specific molecular targets, signaling pathways, and human pharmacokinetics in the publicly accessible scientific literature. Further research would be necessary to fully elucidate the neuropharmacological profile of this compound.
References
An In-depth Technical Guide to the Historical Development of Thalidomide as a Sedative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Capuride" could not be identified in scientific literature. This guide will focus on the historical development of Thalidomide , a well-documented sedative with a complex history, to fulfill the detailed requirements of the prompt.
Introduction
Thalidomide was first synthesized by the Swiss pharmaceutical company CIBA in 1953 and later introduced by the German company Chemie Grünenthal in 1956.[1] Initially marketed as a non-barbiturate sedative and hypnotic under the trade name Contergan, it was promoted for its ability to induce deep sleep without a subsequent hangover or risk of dependency.[1][2] At the time, it was considered a safe alternative to barbiturates and was even deemed safe for pregnant women to alleviate morning sickness.[3][4] However, the drug was withdrawn from the global market in 1961 after it was linked to a devastating epidemic of severe birth defects. This paper provides a technical overview of the historical development of thalidomide specifically focusing on its sedative properties, including its pharmacology, key experimental findings, and the evolution of our understanding of its mechanism of action.
Historical Development and Early Clinical Use
In the late 1950s, thalidomide was marketed as a "wonder drug" for insomnia, coughs, and colds. It was available over-the-counter in West Germany and was praised for its prompt sedative effect and a wide safety margin in cases of overdose, showing little acute CNS toxicity and no respiratory depression even at large doses. The drug's popularity grew, and it was widely prescribed to pregnant women for its anti-emetic effects on morning sickness.
The initial preclinical testing, which was conducted in rodents, failed to establish a median lethal dose, leading to the belief that the drug was non-toxic to humans. Crucially, the rigorous testing for teratogenic effects that is standard today was not performed. In 1961, Dr. William McBride in Australia and Dr. Widukind Lenz in Germany independently made the connection between thalidomide use in pregnancy and a surge in congenital malformations, most notably phocomelia (limb malformations). This discovery led to the drug's rapid withdrawal from the market and prompted a fundamental overhaul of drug regulation and testing protocols worldwide.
Despite its tragic history, clinical interest in thalidomide resurfaced in 1964 when it was used as a sedative for a patient with erythema nodosum leprosum (ENL) and was observed to cause a dramatic resolution of the skin lesions. This led to the discovery of its potent immunomodulatory and anti-inflammatory properties.
Pharmacology of Sedative Effects
Stereochemistry and Activity
Thalidomide is a chiral molecule and exists as two enantiomers: (R)-thalidomide and (S)-thalidomide. The sedative and hypnotic effects are primarily attributed to the (R)-enantiomer. Conversely, the (S)-enantiomer is held responsible for the drug's devastating teratogenic effects. A critical pharmacological characteristic of thalidomide is that the enantiomers undergo rapid interconversion (racemization) in vivo at physiological pH. This means that administering the "safe" (R)-enantiomer alone is ineffective at preventing the teratogenic risk, as it will convert to the harmful (S)-enantiomer within the body.
Mechanism of Action
The precise molecular mechanism for thalidomide's sedative effects is not fully understood but is known to be distinct from its immunomodulatory and teratogenic actions. The latter effects are mediated by its binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex, leading to the degradation of specific proteins.
However, studies have shown that the hypnotic effect of thalidomide is independent of this cereblon pathway. In experiments using mice with a mutated, thalidomide-resistant form of cereblon, the drug still induced sleep, confirming that a different mechanism is at play. It has been proposed that thalidomide's sedative action may involve the activation of a sleep center in the forebrain, a mechanism unlike that of barbiturates. More recent research suggests that thalidomide acts on the same neurons as other general anesthetics and sedatives, potentially by affecting synaptic excitation and inhibition.
Quantitative Data
Pharmacokinetic Properties
The oral absorption of thalidomide is slow, which may be dose-dependent. Due to its spontaneous hydrolysis and chiral inversion, determining some pharmacokinetic parameters has been challenging.
| Parameter | Value | Source(s) |
| Time to Peak Plasma (Tmax) | 2.9 to 5.7 hours | |
| Elimination Half-Life (t½) | 5 to 7.5 hours (dose-dependent) | |
| Protein Binding | (R)-enantiomer: 55% | |
| (S)-enantiomer: 66% | ||
| Metabolism | Minimally via CYP2C19; mostly via non-enzymatic hydrolysis | |
| Excretion | Urine, feces, semen |
Sedative Effect Studies
A double-blind study in healthy male volunteers investigated the sedative effects of the individual enantiomers and the racemic mixture. The results showed that (R)-thalidomide concentrations had a significant positive influence on all measured sedative effects (sleep, tiredness, and reaction times), while (S)-thalidomide concentrations did not. This provides clinical evidence that the (R)-enantiomer is the primary driver of sedation.
Experimental Protocols
Protocol: Assessment of Sedative Effects in Humans
This protocol is based on the methodology used in a double-blind study to investigate the sedative effects of thalidomide enantiomers in healthy volunteers.
Objective: To distinguish the sedative effects of (R)-thalidomide, (S)-thalidomide, and racemic thalidomide.
Design:
-
Study Type: Double-blind, placebo-controlled, crossover design.
-
Subjects: Healthy male volunteers.
-
Interventions: Single oral doses of (+)-(R)-thalidomide, (-)-(S)-thalidomide, racemic thalidomide, or placebo.
Methodology:
-
Drug Administration: Subjects receive one of the interventions at the start of a study period.
-
Pharmacokinetic Sampling: Blood samples are drawn at predetermined intervals to measure the plasma concentrations of both (R)- and (S)-thalidomide.
-
Sedation Assessment (Subjective): At the time of each blood sample, subjects' feelings of tiredness and heaviness are estimated using Borg scales. The subject's state (awake or asleep) is also recorded.
-
Sedation Assessment (Objective): After each blood sample, continuous reaction time is measured using a 10-minute series of auditory signals.
-
Data Analysis: Concentration-effect relationships are analyzed using logistic regression and Cox regression for reaction time data to determine the influence of each enantiomer's concentration on the sedative effects.
Protocol: Assessment of Hypnotic Effects in Mice
This protocol is based on methodology used to determine if the hypnotic effects of thalidomide are dependent on the cereblon pathway.
Objective: To measure the effect of thalidomide on sleep architecture in wild-type and cereblon-mutant mice.
Design:
-
Study Type: Controlled animal study.
-
Subjects: Wild-type C57BL/6N mice and genetically engineered cereblon mutant mice (in which thalidomide does not interact with cereblon).
-
Intervention: Intraperitoneal (i.p.) injection of thalidomide or vehicle control.
Methodology:
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.
-
Habituation: Prior to the experiment, mice are habituated to the injection procedure with sham injections.
-
Drug Administration: Thalidomide or vehicle is administered via i.p. injection at the onset of the dark cycle (ZT12).
-
EEG/EMG Recording: EEG and EMG signals are continuously recorded for 24 hours following drug administration.
-
Sleep Stage Analysis: The recorded signals are analyzed to quantify the time spent in different sleep stages, primarily non-REM (NREM) and REM sleep. The effect of the drug is determined by comparing sleep duration and patterns in thalidomide-treated versus vehicle-treated animals in both wild-type and mutant mice.
Visualizations
Caption: Experimental workflow for assessing the sedative effects of thalidomide enantiomers in humans.
Caption: Relationship between thalidomide enantiomers and their primary biological effects.
Caption: Contrasting the known and proposed signaling pathways for thalidomide's effects.
Conclusion
The history of thalidomide as a sedative is a cautionary tale of the critical importance of comprehensive preclinical and clinical drug testing. Initially hailed as a safe and effective hypnotic, its development was cut short by the discovery of its catastrophic teratogenic effects. Modern pharmacological research has since revealed that thalidomide's sedative properties are mechanistically distinct from its harmful and immunomodulatory actions, being driven by the (R)-enantiomer through a cereblon-independent pathway. This detailed understanding, while too late to prevent the initial tragedy, provides valuable insights for the development of future CNS-acting drugs and highlights the complex, multifaceted nature of pharmacology.
References
Methodological & Application
Protocol for the Dissolution of Capuride for Experimental Use
Introduction
Capuride is an N-acylurea compound recognized for its sedative and anticonvulsant properties. As a monoureide sedative, its hypnotic effects are comparable in duration to short-acting barbiturates.[1] Proper dissolution of this compound is a critical first step for ensuring accurate and reproducible results in preclinical and research settings. This document provides a detailed protocol for the dissolution of this compound for use in various experimental applications.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 172 °C | |
| Solubility | Currently no empirical data for common lab solvents. Based on the N-acylurea structure, solubility is expected to be higher in organic solvents. |
Recommended Dissolution Protocol
Due to the absence of specific empirical solubility data for this compound in common laboratory solvents, this protocol is based on the general solubility characteristics of N-acylurea compounds and best practices for preparing compounds for in vitro and in vivo studies. It is strongly recommended that researchers perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (EtOH), absolute
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile filters (0.22 µm)
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 1.8625 mg per 1 mL of solvent.
-
Initial Dissolution in Organic Solvent:
-
Add a small volume of DMSO or absolute ethanol to the weighed this compound. N-acylureas generally exhibit good solubility in these organic solvents.
-
For a 10 mM stock, start by adding 100 µL of DMSO or ethanol to 1.8625 mg of this compound.
-
-
Solubilization:
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Avoid excessive heat to prevent degradation.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Dilution for Working Solutions (for cell-based assays):
-
For most cell-based experiments, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer (e.g., PBS). For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.
-
-
Sterilization:
-
If required for the experiment, sterile-filter the final working solution using a 0.22 µm syringe filter. This is particularly important for cell culture applications.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in solution is not well-documented; therefore, it is recommended to prepare fresh working solutions for each experiment.
-
Experimental Workflow for this compound Dissolution
The following diagram illustrates the general workflow for dissolving this compound for experimental use.
Mechanism of Action and Signaling Pathway
As a sedative-hypnotic agent, the mechanism of action of this compound is presumed to involve the enhancement of inhibitory neurotransmission in the central nervous system (CNS). While the specific molecular targets of this compound have not been definitively elucidated, the primary pathway for many sedatives involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.
Proposed Signaling Pathway:
-
Binding to GABA-A Receptor: this compound is hypothesized to bind to a specific allosteric site on the GABA-A receptor complex.
-
Enhanced GABAergic Activity: This binding potentiates the effect of the endogenous neurotransmitter GABA, increasing the influx of chloride ions (Cl⁻) into the neuron.
-
Neuronal Hyperpolarization: The increased intracellular Cl⁻ concentration leads to hyperpolarization of the neuronal membrane.
-
Inhibition of Action Potentials: Hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, resulting in a decrease in neuronal excitability.
-
Sedative Effect: The overall reduction in neuronal activity in key areas of the brain produces the sedative and hypnotic effects.
The following diagram illustrates this proposed signaling pathway.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Disclaimer
This protocol is intended for research purposes only and should be performed by trained scientific personnel. The information provided is based on the best available knowledge, but it is the responsibility of the end-user to validate the protocol for their specific application.
References
Capuride: Application Notes for a Historical Sedative-Hypnotic in a Modern Neuroscience Context
Introduction
Capuride is a synthetic sedative-hypnotic drug belonging to the N-acylurea class. Historically, it was developed and investigated primarily as a preanesthetic agent to induce sleep before surgical procedures.[1] Its mechanism of action and the duration of its hypnotic effects are considered comparable to those of short-acting barbiturates.[1][2] Although clinical studies in the 1970s demonstrated its effectiveness in promoting presurgical sleep, this compound has since been largely superseded by newer, safer, and more specific pharmacological agents. Consequently, its application as a tool compound in contemporary neuroscience research is not well-documented in recent scientific literature.
This document aims to provide a concise overview of this compound, summarizing its known characteristics and offering a perspective on its potential, albeit limited, utility in a modern research setting. The information presented here is based on historical data, and researchers should exercise caution and consider the lack of recent validation when designing experiments with this compound.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide | PubChem |
| Molecular Formula | C9H18N2O2 | PubChem[2] |
| Molecular Weight | 186.25 g/mol | PubChem[2] |
| Synonyms | Pacinox, Capurid, (2-Ethyl-3-methylvaleryl)urea | PubChem |
Mechanism of Action (Presumed)
The primary mechanism of action for this compound is not definitively established in recent literature but is consistently compared to that of barbiturates. Barbiturates are known to act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. By binding to the receptor, they prolong the duration of chloride channel opening induced by GABA, leading to an enhanced inhibitory postsynaptic potential. This hyperpolarization of the neuronal membrane results in a general central nervous system depressant effect, manifesting as sedation and hypnosis.
It is important to note that without specific binding studies for this compound on GABA-A receptor subunits, its precise binding site and selectivity remain unknown. This lack of specificity is a significant limitation for its use as a tool compound in modern neuroscience, where highly selective pharmacological agents are preferred to dissect specific signaling pathways.
Caption: Presumed mechanism of this compound via GABA-A receptor modulation.
Potential Research Applications and Experimental Protocols
Given the limited recent data, the following are hypothetical applications and generalized protocols based on this compound's known sedative-hypnotic properties. These should be considered starting points for exploratory research only, and extensive validation would be required.
In Vitro Electrophysiology: Assessment of GABAergic Modulation
Objective: To determine if this compound directly modulates GABA-A receptor function in isolated neurons.
Protocol:
-
Cell Preparation: Prepare primary neuronal cultures (e.g., from hippocampus or cortex) or use a stable cell line expressing GABA-A receptors.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.
-
Compound Application:
-
Establish a baseline GABA response by applying a sub-maximal concentration of GABA (e.g., EC20).
-
Co-apply this compound at varying concentrations with the same concentration of GABA.
-
Wash out this compound and re-test the GABA response to assess reversibility.
-
-
Data Analysis: Measure the potentiation of the GABA-evoked current in the presence of this compound. Calculate the EC50 for this compound's modulatory effect.
Caption: Workflow for in vitro electrophysiological assessment of this compound.
In Vivo Behavioral Assay: Sedative-Hypnotic Effects
Objective: To quantify the sedative and hypnotic effects of this compound in a rodent model.
Protocol:
-
Animal Acclimation: Acclimate animals (e.g., mice or rats) to the testing environment.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Locomotor Activity: Immediately after injection, place the animals in an open-field arena and record their locomotor activity for a set period (e.g., 60 minutes). A significant reduction in movement compared to controls would indicate a sedative effect.
-
Loss of Righting Reflex (LORR): To assess hypnotic effects, test for the loss of the righting reflex. An animal that does not right itself within a set time (e.g., 30 seconds) when placed on its back is considered to have lost the reflex. Record the latency to LORR and the duration of LORR.
-
Data Analysis: Analyze the dose-response relationship for the reduction in locomotor activity and the induction and duration of LORR.
Limitations and Considerations for Use as a Tool Compound
Researchers considering the use of this compound should be aware of the following limitations:
-
Lack of Specificity: As a presumed GABA-A receptor modulator with a mechanism similar to barbiturates, this compound is likely to have broad effects across different brain regions and neuronal circuits. It is not a suitable tool for studying specific GABA-A receptor subunit functions.
-
Limited Modern Data: The absence of recent studies means that critical pharmacological parameters such as its pharmacokinetic profile, blood-brain barrier permeability, and off-target effects are not well-characterized by modern standards.
-
Availability of Superior Alternatives: The field of neuroscience now has a vast arsenal of highly specific and well-characterized tool compounds for studying GABAergic transmission, including subunit-selective modulators and optogenetic tools. These alternatives offer a much higher degree of experimental control and interpretability.
References
Application of Acetylpheneturide in Seizure Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpheneturide, a derivative of phenacemide, is an anticonvulsant agent that has been investigated for its potential in managing epileptic seizures. Its mechanism of action is believed to involve the modulation of neuronal excitability through multiple pathways, making it a subject of interest in the development of antiepileptic drugs. These application notes provide a comprehensive overview of the use of Acetylpheneturide in common preclinical seizure models, including detailed experimental protocols and data presentation guidelines. Due to the limited availability of public quantitative data for Acetylpheneturide, comparative data for other established anticonvulsants are provided for reference.
Mechanism of Action
The anticonvulsant effects of Acetylpheneturide are primarily attributed to its interaction with two key components of neuronal signaling: the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium channels.[1]
-
Enhancement of GABAergic Inhibition: Acetylpheneturide is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2][3] By binding to the GABA-A receptor, it is proposed to increase the influx of chloride ions into the neuron. This leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire, thus suppressing seizure activity.[1]
-
Inhibition of Voltage-Gated Sodium Channels: Similar to many other antiepileptic drugs, Acetylpheneturide may block voltage-gated sodium channels.[4] During a seizure, neurons exhibit rapid and repetitive firing. By blocking these sodium channels, Acetylpheneturide can reduce the neuron's ability to fire at high frequencies, thereby limiting the spread of seizure activity.
Figure 1: Proposed mechanism of Acetylpheneturide on the GABAergic signaling pathway.
References
Application Notes & Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Capuride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capuride is a synthetic sedative-hypnotic drug of the N-acylurea class, with the IUPAC name N-carbamoyl-2-ethyl-3-methylpentanamide and a molecular formula of C9H18N2O2[1][2]. While clinical studies on this compound were conducted in the 1970s, there is a notable absence of publicly available, modern high-performance liquid chromatography (HPLC) methods for its quantitative analysis. This document provides a comprehensive, generalized framework for the development and validation of a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound in bulk drug substance and pharmaceutical formulations. The protocols outlined below are based on established principles of HPLC method development for small organic molecules.
1. Physicochemical Properties of this compound Relevant to HPLC Analysis
A preliminary analysis of the chemical structure of this compound suggests the following properties relevant for HPLC method development:
-
Polarity: this compound is a relatively non-polar molecule due to its alkyl chain, making it well-suited for reversed-phase chromatography.
-
Chromophore: The presence of carbonyl groups in the urea moiety suggests that this compound will have a UV absorbance maximum, likely in the lower UV range (e.g., 200-230 nm), which is suitable for UV detection.
-
Solubility: It is expected to be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol.
2. Experimental Protocols
This section details the recommended starting conditions and a systematic approach to method development and validation for this compound analysis.
2.1. Materials and Reagents
-
This compound reference standard (purity > 99%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Reagent-grade formic acid (FA) or phosphoric acid (for pH adjustment)
-
0.45 µm syringe filters
2.2. Instrumentation and Chromatographic Conditions (Recommended Starting Point)
The following table outlines the suggested initial HPLC conditions for method development.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC or UHPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (start at 210 nm) |
| Injection Volume | 10 µL |
2.3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., a mixture of acetonitrile and water).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the extraction solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase if necessary to bring the concentration within the calibration range.
-
3. Method Development and Optimization
A systematic approach should be employed to optimize the chromatographic conditions to achieve a sharp, symmetrical peak for this compound with a reasonable retention time and good resolution from any potential impurities or excipients.
3.1. Optimization of Mobile Phase Composition
-
Organic Modifier: Evaluate both acetonitrile and methanol as the organic component of the mobile phase. Acetonitrile often provides better peak shape and lower backpressure.
-
Isocratic vs. Gradient Elution: Start with isocratic elution (e.g., 60% Acetonitrile in water). If the retention time is too long or too short, adjust the percentage of the organic solvent. A gradient elution may be necessary if analyzing this compound in the presence of impurities with a wide range of polarities.
-
Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.
3.2. Selection of Stationary Phase
A standard C18 column is a good starting point. If peak tailing is observed, a column with end-capping or a different stationary phase (e.g., C8, phenyl-hexyl) could be evaluated.
3.3. Optimization of Detection Wavelength
To determine the optimal wavelength for detection, perform a UV scan of a this compound standard solution using a diode array detector (DAD). The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.
4. Method Validation
Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike and recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
5. Data Presentation
The quantitative results from the method validation should be summarized in tables for clarity and ease of comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | (e.g., 1.1) |
| Theoretical Plates | > 2000 | (e.g., 6500) |
| %RSD of Retention Time | < 1% | (e.g., 0.2%) |
| %RSD of Peak Area | < 2% | (e.g., 0.5%) |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | (e.g., 1 - 100 µg/mL) |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | (e.g., y = mx + c) |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| (e.g., 50) | (e.g., 49.8) | (e.g., 99.6) |
| (e.g., 75) | (e.g., 75.3) | (e.g., 100.4) |
| (e.g., 100) | (e.g., 101.2) | (e.g., 101.2) |
Table 4: Precision (%RSD)
| Level | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Low QC | (e.g., < 2.0%) | (e.g., < 2.0%) |
| Medium QC | (e.g., < 1.5%) | (e.g., < 1.5%) |
| High QC | (e.g., < 1.0%) | (e.g., < 1.0%) |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | (e.g., 0.1) |
| LOQ | (e.g., 0.3) |
6. Visualizations
6.1. Experimental Workflow for this compound Analysis
Caption: Workflow for the HPLC analysis of this compound.
6.2. Logical Relationships in HPLC Method Development
References
Application Notes and Protocols for Measuring Urea Transporter Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes. They play a crucial role in the kidney's ability to concentrate urine through a process of intrarenal urea recycling.[1] The two major isoforms are UT-A (encoded by the SLC14A2 gene) and UT-B (encoded by the SLC14A1 gene). UT-A is primarily expressed in kidney tubule epithelial cells, while UT-B is found in the vasa recta endothelia and erythrocytes.[2] Inhibition of these transporters presents a promising therapeutic strategy for the development of a novel class of diuretics, termed "urearetics," which could be used to treat conditions associated with fluid retention, such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH), potentially without causing the electrolyte imbalances associated with conventional diuretics.[2][3]
This document provides detailed protocols for cell-based assays to measure the efficacy of urea transporter inhibitors, using a representative thienoquinolin compound as an example. Thienoquinolin derivatives have been identified as potent inhibitors of both UT-A and UT-B.[1]
Mechanism of Action of Urea Transporter Inhibitors
Urea transporter inhibitors function by blocking the passive movement of urea across cell membranes facilitated by UT proteins. In the kidney, this inhibition disrupts the countercurrent multiplication mechanism, which is essential for creating the hypertonic medullary interstitium required for water reabsorption and urine concentration. By preventing urea recycling, these inhibitors reduce the kidney's ability to concentrate urine, leading to an increase in water excretion (diuresis). This mode of action is distinct from traditional diuretics that target ion transporters, and thus, UT inhibitors are expected to have a sodium-sparing effect.
Signaling Pathway for Vasopressin-Regulated Urea Transport in Kidney Collecting Duct
The activity of UT-A1, a key urea transporter in the inner medullary collecting duct, is regulated by the antidiuretic hormone vasopressin. The following diagram illustrates the signaling pathway.
Caption: Vasopressin signaling cascade leading to the activation of the UT-A1 urea transporter.
Cell-Based Assays for Measuring Inhibitor Efficacy
Several cell-based assays have been developed to screen for and characterize the efficacy of urea transporter inhibitors. The following protocols describe two widely used methods: the erythrocyte lysis assay for UT-B and a fluorescence-based assay for UT-A1 using engineered MDCK cells.
Erythrocyte Lysis Assay for UT-B Inhibition
This high-throughput assay is based on the principle of osmotic lysis. Erythrocytes, which endogenously express high levels of UT-B, are pre-loaded with a urea analogue like acetamide. When these cells are rapidly diluted into an iso-osmotic solution without acetamide, the outwardly directed gradient drives the efflux of acetamide through UT-B, causing the cells to shrink and then lyse due to the subsequent osmotic influx of water. Inhibition of UT-B slows acetamide efflux, leading to increased cell swelling and lysis, which can be measured by a decrease in light absorbance.
Experimental Workflow: Erythrocyte Lysis Assay
Caption: Workflow for the erythrocyte lysis assay to determine UT-B inhibitor efficacy.
Protocol: Erythrocyte Lysis Assay
Materials:
-
Fresh whole blood (e.g., from rat or human)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetamide
-
Test compounds (urea transporter inhibitors)
-
Positive control (e.g., phloretin)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 710 nm
Procedure:
-
Erythrocyte Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Aspirate the plasma and buffy coat.
-
Wash the erythrocytes three times with 10 volumes of ice-cold PBS, centrifuging as above after each wash.
-
Resuspend the packed erythrocytes to a hematocrit of ~1.5% in PBS containing 1.25 M acetamide and 5 mM glucose.
-
-
Assay Performance:
-
Add test compounds at various concentrations to the wells of a 96-well plate. Include wells for negative control (vehicle, e.g., DMSO) and positive control (e.g., 200 µM phloretin).
-
Add the erythrocyte suspension to each well and incubate for 15 minutes at room temperature.
-
Rapidly induce a hypotonic gradient by adding acetamide-free PBS to the wells.
-
Immediately measure the absorbance at 710 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of erythrocyte lysis using the following formula: % Lysis = 100% × (A_neg - A_test) / (A_neg - A_pos) Where A_neg is the absorbance of the negative control, A_test is the absorbance of the test compound, and A_pos is the absorbance of the positive control.
-
Plot the % lysis against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: UT-B Inhibition by Thienoquinolin Derivative
| Concentration (µM) | % Lysis (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 4.2 |
| 10 | 85.3 ± 3.1 |
| 100 | 98.1 ± 0.9 |
| IC50 | ~0.8 µM |
Fluorescence-Based Assay for UT-A1 Inhibition in MDCK Cells
This assay utilizes Madin-Darby Canine Kidney (MDCK) cells stably expressing UT-A1, the water channel aquaporin-1 (AQP1), and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/V163S). An inwardly directed urea gradient causes an initial cell shrinkage due to water efflux through AQP1, which concentrates intracellular chloride and quenches YFP fluorescence. This is followed by urea influx through UT-A1, leading to water re-entry and an increase in cell volume, restoring YFP fluorescence. Inhibition of UT-A1 slows the rate of urea influx and thus the recovery of YFP fluorescence.
Experimental Workflow: Fluorescence-Based UT-A1 Assay
Caption: Workflow for the fluorescence-based assay to determine UT-A1 inhibitor efficacy.
Protocol: Fluorescence-Based UT-A1 Assay
Materials:
-
MDCK cells stably expressing UT-A1, AQP1, and YFP-H148Q/V163S
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PBS, pH 7.4
-
Urea solution (e.g., 1.6 M in PBS)
-
Test compounds (urea transporter inhibitors)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture the engineered MDCK cells in appropriate medium until confluent in 96-well plates.
-
-
Assay Performance:
-
Wash the cells twice with PBS.
-
Incubate the cells with various concentrations of the test compound in PBS for 20 minutes at room temperature.
-
Place the plate in a fluorescence plate reader set to monitor YFP fluorescence (excitation ~500 nm, emission ~530 nm).
-
Initiate the assay by adding an equal volume of urea solution (to achieve a final concentration of 800 mM) to each well.
-
Continuously measure YFP fluorescence for 5-10 minutes.
-
-
Data Analysis:
-
The initial decrease in fluorescence reflects cell shrinkage, and the subsequent increase reflects cell swelling due to urea influx.
-
Determine the initial rate of fluorescence recovery (slope of the fluorescence curve after the initial drop).
-
Plot the rate of fluorescence recovery against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: UT-A1 Inhibition by Thienoquinolin Derivative
| Concentration (µM) | Fluorescence Recovery Rate (RFU/s, Mean ± SD) |
| 0.01 | 95.2 ± 5.1 |
| 0.1 | 78.5 ± 4.8 |
| 1 | 45.1 ± 3.9 |
| 10 | 12.7 ± 2.2 |
| 100 | 2.3 ± 0.8 |
| IC50 | ~1.2 µM |
Summary and Conclusion
The cell-based assays described provide robust and reproducible methods for evaluating the efficacy of urea transporter inhibitors. The erythrocyte lysis assay is a simple and cost-effective method for high-throughput screening of UT-B inhibitors. The fluorescence-based assay using engineered MDCK cells allows for the specific assessment of UT-A1 inhibition and provides detailed kinetic information. By employing these assays, researchers can effectively identify and characterize novel urea transporter inhibitors for potential therapeutic development as a new class of diuretics.
References
Application Notes and Protocols for Testing Capuride's Sedative Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuride is a synthetic sedative-hypnotic agent belonging to the N-acylurea class of compounds. Its mechanism and duration of action are considered similar to those of short-acting barbiturates, suggesting it may act by enhancing the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor. Historically, it was investigated as a preanesthetic medication to induce sleep before surgery. While clinical data from the 1970s supported its efficacy, it has largely been superseded by newer agents.
These application notes provide a comprehensive guide for researchers aiming to investigate the sedative and hypnotic effects of this compound in preclinical animal models. Due to a lack of extensive, publicly available preclinical data on this compound's sedative properties, this document outlines standardized protocols for sedative-hypnotic testing in rodents. These protocols can be adapted to generate foundational data on this compound's dose-response relationship, efficacy, and potential motor side effects.
Data Presentation
Quantitative data from the following experimental protocols should be meticulously recorded and organized. The tables below are templates for structuring the collected data for clear presentation and comparative analysis.
Table 1: Open Field Test - Locomotor Activity and Anxiety-Like Behavior
| Treatment Group (n=X) | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (s) | Number of Rears |
| Vehicle Control | - | |||
| This compound | Dose 1 | |||
| This compound | Dose 2 | |||
| This compound | Dose 3 | |||
| Positive Control (e.g., Diazepam) | X mg/kg |
Table 2: Rota-rod Test - Motor Coordination and Balance
| Treatment Group (n=X) | Dose (mg/kg) | Latency to Fall (s) - Trial 1 | Latency to Fall (s) - Trial 2 | Latency to Fall (s) - Trial 3 | Average Latency to Fall (s) |
| Vehicle Control | - | ||||
| This compound | Dose 1 | ||||
| This compound | Dose 2 | ||||
| This compound | Dose 3 | ||||
| Positive Control (e.g., Diazepam) | X mg/kg |
Table 3: Potentiation of Barbiturate-Induced Sleeping Time
| Treatment Group (n=X) | Pre-treatment Dose (mg/kg) | Latency to Sleep Onset (min) | Duration of Sleep (min) |
| Vehicle + Barbiturate | - | ||
| This compound + Barbiturate | Dose 1 | ||
| This compound + Barbiturate | Dose 2 | ||
| This compound + Barbiturate | Dose 3 | ||
| Positive Control (e.g., Diazepam) + Barbiturate | X mg/kg |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the sedative and hypnotic effects of this compound.
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior in rodents. A sedative compound is expected to decrease locomotor activity.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline, distilled water with a small amount of Tween 80)
-
Positive control (e.g., Diazepam)
-
Syringes and needles for administration
-
Rodents (mice or rats)
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound (various doses), vehicle, or a positive control to different groups of animals via the desired route (e.g., intraperitoneal, oral).
-
After a specified pre-treatment time (e.g., 30 minutes), place a single animal in the center of the open field arena.
-
Record the animal's activity using the video tracking software for a set duration (e.g., 10-30 minutes).
-
Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (thigmotaxis)
-
Number of vertical rears (a measure of exploratory behavior)
-
-
Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
Analyze the data to compare the effects of different doses of this compound with the vehicle and positive control groups.
Rota-rod Test
This test evaluates motor coordination, balance, and motor learning. Sedative drugs can impair performance on the rota-rod.
Materials:
-
Rota-rod apparatus for mice or rats
-
This compound solution
-
Vehicle solution
-
Positive control (e.g., Diazepam)
-
Syringes and needles
-
Rodents
Procedure:
-
Train the animals on the rota-rod for 2-3 consecutive days before the test day. This involves placing the animals on the rod at a low, constant speed and recording the time until they fall off. Animals that consistently fail to stay on for a minimum duration may be excluded.
-
On the test day, administer this compound, vehicle, or a positive control.
-
At a predetermined time after administration (e.g., 30 minutes), place the animal on the rotating rod. The rod can be set to a constant speed or an accelerating speed.
-
Record the latency to fall from the rod. A maximum trial duration should be set (e.g., 5 minutes).
-
Perform 2-3 trials for each animal with a rest period in between.
-
Analyze the average latency to fall across trials for each treatment group.
Potentiation of Barbiturate-Induced Sleeping Time
This is a classic test for hypnotic effects. A test compound with hypnotic properties will prolong the duration of sleep induced by a sub-hypnotic or hypnotic dose of a barbiturate like pentobarbital or thiopental.[1][2][3]
Materials:
-
A short-acting barbiturate (e.g., pentobarbital sodium, thiopental sodium)
-
This compound solution
-
Vehicle solution
-
Positive control (e.g., Diazepam)
-
Syringes and needles
-
Rodents (typically mice)
-
Heating pad or lamp to maintain body temperature
Procedure:
-
Administer this compound, vehicle, or a positive control to different groups of animals.
-
After a specific pre-treatment interval (e.g., 30 minutes), administer a dose of the barbiturate known to induce sleep.
-
Immediately after barbiturate administration, place the animal in a quiet, isolated cage.
-
Record the time of the loss of the righting reflex (sleep onset). The righting reflex is lost when the animal, placed on its back, is unable to return to its normal upright posture within a short period (e.g., 30 seconds).
-
Record the time of the return of the righting reflex (awakening). The duration of sleep is the time between the loss and return of the righting reflex.
-
Maintain the animals' body temperature during the sleep period.
-
Compare the sleep duration in the this compound-treated groups to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathway
The sedative and hypnotic effects of barbiturate-like compounds are primarily mediated through the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system. The binding of these compounds to a distinct site on the GABA-A receptor potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.
References
- 1. japsonline.com [japsonline.com]
- 2. Prolongation of barbiturate-induced sleeping time in mice by dimethylformamide (DMF) and other non-polar solvents: absence of an effect on hepatic barbiturate-metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sleep and Barbiturates: some Experiments and Observations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anticonvulsant Activity of Capuride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuride, also known as valnoctylurea, is a chiral isomer of a valproic acid urea derivative that has demonstrated potential as an anticonvulsant agent.[1] These application notes provide detailed protocols for assessing the anticonvulsant efficacy of this compound using standard preclinical models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test. These models are widely used in the discovery and development of new antiepileptic drugs (AEDs) to characterize their anticonvulsant properties.[2][3] The MES test is a model for generalized tonic-clonic seizures, indicating a compound's ability to prevent seizure spread, while the PTZ test models myoclonic and absence seizures, often by raising the seizure threshold.[4][5]
Quantitative Data Summary
The anticonvulsant activity of a compound is typically quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the tested population. The following table summarizes the reported anticonvulsant activity of this compound's stereoisomers in two key preclinical models.
| Compound | Test | Animal Model | ED50 (mg/kg) |
| (2S,3S)-VCU (this compound) | Maximal Electroshock (MES) | Rat | Data not available |
| (2R,3S)-VCU | Maximal Electroshock (MES) | Rat | Data not available |
| Racemic-VCU | Maximal Electroshock (MES) | Rat | Data not available |
| (2S,3S)-VCU (this compound) | Subcutaneous Pentylenetetrazol (scMet) | Rat | Data not available |
| (2R,3S)-VCU | Subcutaneous Pentylenetetrazol (scMet) | Rat | Data not available |
| Racemic-VCU | Subcutaneous Pentylenetetrazol (scMet) | Rat | Data not available |
Note: Specific ED50 values for this compound (Valnoctylurea) stereoisomers were not publicly available in the reviewed literature. The table structure is provided for the presentation of such data when obtained experimentally.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening tool for AEDs and assesses a compound's ability to prevent the spread of seizures.
Objective: To determine the ability of this compound to abolish the hindlimb tonic extensor component of a maximal electroshock-induced seizure.
Materials:
-
Electroconvulsiometer
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
-
Test compound (this compound) dissolved in an appropriate vehicle
-
Vehicle control
-
Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats
Procedure:
-
Divide the animals into groups of at least 8-10.
-
Administer the test compound (this compound) or vehicle control to the respective groups. The route of administration (e.g., oral, intraperitoneal) and the pretreatment time should be based on pharmacokinetic data to ensure testing at the time of peak effect (TPE).
-
At the TPE, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia.
-
Follow with a drop of 0.9% saline to improve electrical conductivity.
-
Deliver a 60 Hz alternating current (50 mA in mice, 150 mA in rats) for 0.2 seconds via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
An animal is considered "protected" if the hindlimb tonic extensor component of the seizure is abolished.
-
Record the number of protected animals in each group.
-
Calculate the ED50 value using a probit analysis or other appropriate statistical method.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that can raise the threshold for seizures induced by a chemical convulsant. It is a model for myoclonic and absence seizures.
Objective: To evaluate the ability of this compound to prevent clonic seizures induced by a subcutaneous injection of pentylenetetrazol.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Test compound (this compound) dissolved in an appropriate vehicle
-
Vehicle control
-
Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats
-
Isolation cages
Procedure:
-
Divide the animals into groups.
-
Administer the test compound (this compound) or vehicle control to the respective groups at a predetermined time before PTZ injection to coincide with the TPE.
-
Inject PTZ subcutaneously into a loose fold of skin on the midline of the neck. The dose of PTZ may vary depending on the animal strain (e.g., 85 mg/kg for CF-1 mice).
-
Place each animal in an individual isolation cage to minimize stress and for clear observation.
-
Observe the animals for the next 30 minutes for the presence or absence of a clonic seizure.
-
The endpoint is an episode of clonic spasms of the forelimbs and/or hindlimbs, jaw, or vibrissae lasting for at least 3-5 seconds.
-
Animals not exhibiting these signs are considered protected.
-
Record the number of protected animals in each group.
-
Determine the ED50 value using an appropriate statistical method.
Proposed Signaling Pathway for this compound's Anticonvulsant Activity
The precise mechanism of action for this compound is not fully elucidated. However, as a fatty acid derivative, its anticonvulsant properties may involve the modulation of inhibitory and excitatory neurotransmission. A plausible mechanism is the enhancement of GABAergic inhibition. This could occur through various means, such as increasing the availability of the inhibitory neurotransmitter GABA or enhancing the action of GABA at its postsynaptic receptors. Additionally, many anticonvulsant drugs act by blocking voltage-gated sodium channels, which reduces neuronal excitability.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
Capuride: Application Notes for Use as a Reference Compound in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuride is a sedative and hypnotic agent with demonstrated anticonvulsant properties.[1] As a monoureide sedative, its duration of hypnotic effect is comparable to that of short-acting barbiturates.[2] These characteristics make this compound a valuable reference compound in the screening and development of new central nervous system (CNS) depressants, anxiolytics, and anticonvulsant drugs. This document provides detailed application notes and protocols for the use of this compound in preclinical drug screening assays.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide | [2] |
| Molecular Formula | C9H18N2O2 | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Synonyms | Pacinox, Capurid |
Mechanism of Action
While the precise molecular mechanism of this compound has not been fully elucidated, its sedative, hypnotic, and anticonvulsant effects suggest it modulates CNS inhibitory neurotransmission. Many sedative-hypnotics exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. They typically bind to the GABA-A receptor complex, increasing the influx of chloride ions and causing hyperpolarization of the neuronal membrane, which leads to a decrease in neuronal excitability. It is hypothesized that this compound may act through a similar mechanism, although direct binding studies and detailed electrophysiological recordings are not extensively reported in publicly available literature.
Signaling Pathway
The signaling pathway for sedative-hypnotics that modulate the GABA-A receptor is well-established. The binding of these compounds to the GABA-A receptor potentiates the effect of GABA, leading to increased inhibitory signaling. This pathway is central to the regulation of anxiety, sleep, and seizure activity.
Caption: General signaling pathway for GABA-A receptor modulating sedative-hypnotics.
Application in Drug Screening
This compound can be utilized as a positive control or reference compound in a variety of assays aimed at identifying new drugs with sedative, hypnotic, or anticonvulsant activities.
In Vivo Behavioral Assays
a. Sedative/Hypnotic Activity:
-
Loss of Righting Reflex (LORR): This is a common assay to assess hypnotic effects.
-
Open Field Test: To evaluate sedative effects by measuring locomotor activity.
-
Elevated Plus Maze: To assess anxiolytic-like effects.
b. Anticonvulsant Activity:
-
Maximal Electroshock Seizure (MES) Test: To identify compounds effective against generalized tonic-clonic seizures.
-
Subcutaneous Metrazol (scMet) Seizure Test: To identify compounds effective against myoclonic seizures.
-
6 Hz Psychomotor Seizure Test: A model for therapy-resistant partial seizures.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of test compounds for the GABA-A receptor complex in comparison to this compound.
-
Electrophysiological Assays (e.g., Patch-Clamp): To measure the effect of test compounds on chloride currents through the GABA-A receptor channel in cultured neurons or cell lines expressing the receptor.
Experimental Protocols
Protocol 1: In Vivo Assessment of Anticonvulsant Activity in Rodents
Objective: To determine the anticonvulsant efficacy of a test compound compared to this compound.
Models:
-
Maximal Electroshock Seizure (MES) model in rats.
-
Subcutaneous Metrazol (scMet) model in rats.
-
6 Hz Psychomotor Seizure model in mice.
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups: Vehicle control, this compound (positive control), and Test Compound groups (at various doses).
-
Administer this compound or the test compound via the appropriate route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).
-
At the time of peak effect (predetermined in pharmacokinetic studies), induce seizures using the respective models.
-
Observe and score the seizure activity. For the MES test, the endpoint is the abolition of the hindlimb tonic extensor component. For the scMet test, the endpoint is the absence of clonic spasms for at least 30 seconds. For the 6 Hz test, the endpoint is the absence of seizure activity.
-
Calculate the median effective dose (ED50) for anticonvulsant activity.
Protocol 2: Assessment of Neurotoxicity in Rodents
Objective: To determine the neurotoxicity of a test compound in comparison to this compound.
Model: Rotorod test in rats.
Procedure:
-
Train animals on the rotarod apparatus for a set period (e.g., 5 minutes) at a specific speed.
-
On the test day, administer the vehicle, this compound, or the test compound.
-
At various time points post-administration, place the animals on the rotarod and record the latency to fall.
-
A significant decrease in the time spent on the rod indicates motor impairment and potential neurotoxicity.
-
Calculate the median toxic dose (TD50).
Quantitative Data
The following table summarizes available in vivo data for this compound, which can be used as a benchmark for new compounds.
| Assay | Species | Route of Administration | ED50 / TD50 | Source |
| Anticonvulsant Activity (MES model) | Rat | Oral (p.o.) | 54 mg/kg | |
| Anticonvulsant Activity (scMet model) | Rat | Oral (p.o.) | 77 mg/kg | |
| Anticonvulsant Activity (6 Hz model) | Mouse | Intraperitoneal (i.p.) | 49-71 mg/kg | |
| Neurotoxicity (Rotorod) | Rat | Oral (p.o.) | 232 mg/kg |
Experimental Workflow
The following diagram illustrates a typical workflow for screening novel compounds for sedative-hypnotic and anticonvulsant properties using this compound as a reference.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating in my cell culture media. What are the common causes?
A1: Compound precipitation in aqueous media is a frequent challenge for poorly soluble molecules. Key causes include:
-
High Final Concentration: The experimental concentration exceeds the compound's thermodynamic solubility in the assay medium.
-
Solvent Shock: The compound, dissolved in a high concentration of an organic solvent (like DMSO), rapidly precipitates when diluted into the aqueous culture medium.
-
Media Components: Components in the cell culture media, such as proteins (e.g., serum) and salts, can interact with the compound and reduce its solubility.
-
pH and Temperature: The pH and temperature of the incubation can affect the ionization state and solubility of the compound.
-
Compound Instability: The compound may be degrading over time, leading to the formation of less soluble byproducts.
Q2: What is the recommended maximum concentration of DMSO for in vitro assays?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced cytotoxicity and effects on cell physiology. However, the tolerance to DMSO can be cell-line dependent and should be determined empirically by running a vehicle control.
Q3: How can I increase the solubility of my compound for in vitro testing?
A3: Several strategies can be employed to enhance the solubility of a poorly soluble compound for in vitro experiments:
-
Co-solvents: Utilizing a mixture of solvents can improve solubility. However, the impact of co-solvents on the experimental system must be evaluated.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the stock solution or the final assay buffer to favor the more soluble ionized form can be effective.
-
Use of Solubilizing Excipients: Non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be used to formulate the compound and increase its apparent solubility. The choice and concentration of the excipient need to be tested for compatibility with the assay.
-
Amorphous Solid Dispersions (SDDs): For preclinical studies, formulating the compound as an SDD can enhance its dissolution and maintain a supersaturated state.[1]
Q4: How can I prepare my stock and working solutions to minimize precipitation?
A4: Proper solution preparation is critical.
-
High-Concentration Stock: Prepare a high-concentration stock solution in a strong organic solvent like 100% DMSO.
-
Serial Dilution: Perform serial dilutions from the stock solution. For the final dilution into the aqueous medium, it is often beneficial to perform an intermediate dilution in a solvent that is miscible with both the stock solvent and the final medium.
-
Vortexing and Sonication: Ensure the compound is fully dissolved in the stock solution by vortexing and, if necessary, gentle sonication.
-
Pre-warming: Pre-warming the aqueous medium before adding the compound can sometimes help maintain solubility.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues during in vitro experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of stock solution into aqueous buffer/media. | Solvent shock; compound concentration exceeds solubility limit. | 1. Decrease the final concentration of the compound.2. Reduce the volume of organic solvent added to the aqueous medium.3. Use a stepwise dilution protocol.4. Investigate the use of solubilizing excipients. |
| Compound precipitates over the course of a long-term incubation (e.g., >24 hours). | Compound instability or slow crystallization from a supersaturated solution. | 1. Assess the chemical stability of the compound under assay conditions.2. Consider a formulation approach, such as using cyclodextrins, to stabilize the compound in solution.[1]3. Replenish the media with freshly prepared compound at intermediate time points. |
| Inconsistent assay results and high variability between replicates. | Non-homogenous compound distribution due to partial precipitation. | 1. Visually inspect all solutions for precipitation before use.2. Gently mix plates after compound addition.3. Optimize the solubilization protocol to ensure the compound is fully dissolved. |
| Cell death observed at concentrations where the compound should not be active. | Cytotoxicity from the solvent or precipitated compound. | 1. Run a vehicle control with the same concentration of solvent.2. Lower the final solvent concentration.3. Filter the final working solution to remove any undissolved particles before adding to cells (use a solvent-compatible filter). |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution and Working Solutions
-
Materials:
-
Test compound (e.g., Capuride)
-
100% Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out a precise amount of the compound. For this compound (MW: 186.25 g/mol ), weigh 1.86 mg to make 1 mL of a 10 mM stock.[2][3]
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to create intermediate stock solutions (e.g., 1 mM, 100 µM).
-
For the final working solution, dilute the intermediate stock into the pre-warmed cell culture medium. To minimize precipitation, ensure the final DMSO concentration is below 0.5%. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., add 2 µL of 1 mM stock to 198 µL of medium).
-
Mix immediately by gentle pipetting or swirling. Use the working solution promptly after preparation.
-
Visualizing Experimental Workflows
Caption: Workflow for preparing and using poorly soluble compounds in vitro.
Caption: Decision tree for troubleshooting compound solubility issues.
References
Troubleshooting inconsistent results in Capuride experiments
Technical Support Center: Capuride Experiments
Welcome to the technical support center for this compound, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound experiments. Here you will find answers to frequently asked questions and detailed guides to navigate potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Section 1: Biochemical Assays (Kinase Activity)
Question 1: My in vitro kinase assay shows high variability between replicate wells. What are the common causes and solutions?
High variability in kinase assays can obscure the true inhibitory effect of this compound.[1]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[1] |
| Compound Precipitation | Visually inspect for any precipitation of this compound in the assay buffer. Confirm the solubility of this compound under the final assay conditions.[1] |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to ensure simultaneous starting and stopping of reactions across the plate.[1] |
| Edge Effects | Avoid using the outermost wells of the microplate as they are more susceptible to evaporation and temperature fluctuations.[2] If their use is necessary, ensure proper plate sealing. |
| Reagent Quality | Use high-purity ATP, substrates, and buffers, as impurities can affect reaction kinetics. |
Question 2: The IC50 value for this compound is inconsistent between experiments. How can I improve reproducibility?
Fluctuations in IC50 values can be a significant challenge.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Variable Enzyme Activity | Ensure the kinase enzyme is properly stored and handled to prevent aggregation or degradation, which can alter its activity. |
| ATP Concentration | In vitro kinase assays are often sensitive to the ATP concentration. Ensure the ATP concentration is consistent across experiments, ideally close to the Km value for the kinase, unless investigating ATP-competitive mechanisms. |
| Assay Drift | If performing a large screen, monitor for signal drift over the course of the plate read. |
Section 2: Cell-Based Assays
Question 3: In my Western blot, I am not seeing a decrease in the phosphorylation of the downstream target of Kinase X after this compound treatment. What could be the issue?
The absence of a change in phosphorylation can be due to several factors.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. |
| Poor Antibody Quality | Use a phospho-specific antibody that has been validated for Western blotting to ensure it specifically detects the phosphorylated target. |
| Protein Degradation | Ensure that lysis buffers contain fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Low Target Abundance | If the phosphorylated target is rare, you may need to enrich your sample through immunoprecipitation (IP) before running the Western blot. |
| Blocking Buffer Interference | For phospho-proteins, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. Use BSA or casein in TBS instead. |
Question 4: I'm observing inconsistent results in my MTT/CellTiter-Glo cell viability assays with this compound. What are the likely causes?
Inconsistent cell viability data is a common issue that can often be traced back to experimental technique.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension frequently during plating to prevent settling. |
| Edge Effects | As with kinase assays, the outer wells of a 96-well plate are prone to evaporation. It is best to fill these wells with sterile PBS or media and not use them for experimental samples. |
| Compound Interference | Some compounds can directly interact with the assay reagents. Run a cell-free control with this compound and the assay reagent to check for direct reduction or fluorescence quenching. |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete dissolution of the formazan crystals by gentle agitation after adding the solubilizing agent. |
| Cell Line-Specific Metabolic Rates | Different cell lines have varying metabolic rates, which can affect the signal in metabolic assays like MTT. Optimize seeding density and incubation times for each cell line. |
Question 5: At high concentrations, this compound appears to increase the signal in my MTT assay, suggesting increased viability. Is this a real effect?
An unexpected increase in signal at high compound concentrations is often an artifact of the assay.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Direct MTT Reduction by this compound | Redox-active compounds can directly reduce the MTT reagent, leading to a false-positive signal. Perform a cell-free control to assess this possibility. |
| Altered Cellular Metabolism | Some compounds can induce a temporary increase in metabolic activity as a stress response, which can be misinterpreted as increased viability. |
| Alternative Assay | If chemical interference is confirmed, consider using a non-enzymatic viability assay or one based on a different principle, such as measuring ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release). |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Biochemical Assays
This table summarizes the inhibitory activity of this compound against its primary target, Kinase X, and a selection of off-target kinases.
| Kinase | IC50 (nM) | Assay Conditions |
| Kinase X | 15 | 10 µM ATP, 30 min incubation |
| Kinase A | >10,000 | 10 µM ATP, 30 min incubation |
| Kinase B | 2,500 | 10 µM ATP, 30 min incubation |
| Kinase C | >10,000 | 10 µM ATP, 30 min incubation |
Table 2: Hypothetical EC50 Values for this compound in Cell-Based Assays
This table shows the effective concentration of this compound required to inhibit cell proliferation in different cell lines.
| Cell Line | Genotype | EC50 (nM) | Assay |
| Cell Line 1 | GFRY mutant | 50 | MTT, 72 hr |
| Cell Line 2 | GFRY wild-type | 1,200 | MTT, 72 hr |
| Cell Line 3 | GFRY wild-type | 1,500 | CellTiter-Glo, 72 hr |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase X Substrate
Objective: To determine the effect of this compound on the phosphorylation of a downstream substrate of Kinase X.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Protocol 2: MTT Cell Viability Assay
Objective: To measure the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: Signaling pathway illustrating this compound's inhibition of Kinase X.
Caption: A logical workflow for troubleshooting Western blot results.
References
Technical Support Center: Optimizing Capuride Concentration for Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the concentration of Capuride, a novel PI3K/Akt pathway inhibitor, for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism and is often hyperactivated in cancer.[1][2][3] this compound functions by blocking the activity of PI3K, which in turn prevents the phosphorylation and activation of Akt, a key downstream effector.[1][4] This inhibition leads to reduced cell proliferation and the induction of apoptosis in susceptible cell lines.
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: The optimal concentration of this compound will vary depending on the cell line, its genetic background (e.g., PIK3CA mutation or PTEN loss), and the experimental endpoint. For initial experiments, a broad dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50). A suggested starting range is from 0.1 µM to 25 µM. Subsequent experiments can then use a narrower range of concentrations around the determined IC50 to fine-tune the optimal dose.
Q3: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to PI3K/Akt pathway inhibition.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cell death. Always include a vehicle-only control in your experiments.
-
Off-Target Effects: While designed to be selective, high concentrations of any inhibitor can lead to off-target effects. It's crucial to correlate the observed cytotoxicity with the intended on-target effect (i.e., inhibition of Akt phosphorylation).
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. It is advisable to use fresh aliquots for each experiment.
Q4: I am not observing a significant effect on cell viability, even at high concentrations of this compound. What should I check?
A4: A lack of response could be due to several reasons:
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to PI3K/Akt inhibition, potentially through the activation of compensatory signaling pathways.
-
Incorrect IC50 Determination: The duration of the viability assay can impact the IC50 value. Some inhibitors require a longer incubation period to exert their anti-proliferative or cytotoxic effects.
-
Cell Seeding Density: High cell densities may necessitate higher inhibitor concentrations to achieve a significant effect.
-
Assay Type: An MTT assay measures metabolic activity, which is an indirect indicator of cell viability. Some compounds can affect metabolism without inducing cell death. Consider confirming your results with a direct measure of apoptosis, such as an Annexin V/PI assay.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between seeding each plate to maintain consistency. Avoid using the outer wells of 96-well plates, which are prone to evaporation (the "edge effect").
-
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase with high viability (>90%) before starting the experiment.
-
-
Possible Cause: Incomplete solubilization of formazan crystals in MTT assays.
-
Solution: Ensure complete dissolution of the formazan product by gentle shaking for a sufficient amount of time before reading the absorbance.
-
Issue 2: Weak or No Signal for Phospho-Akt (p-Akt) in Western Blots
-
Possible Cause: Low basal level of p-Akt.
-
Solution: Many cell lines require stimulation with growth factors (e.g., insulin, EGF) to activate the PI3K/Akt pathway. Serum starvation followed by growth factor stimulation can increase the p-Akt signal.
-
-
Possible Cause: Phosphatase activity during sample preparation.
-
Solution: Work quickly on ice and use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
-
Possible Cause: Ineffective antibody.
-
Solution: Ensure you are using a validated phospho-specific antibody. It may be necessary to test different antibody clones.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in HCT116 Cells (72-hour incubation)
| This compound Conc. (µM) | Log Concentration | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | - | 1.25 | 100% |
| 0.1 | -1.0 | 1.18 | 94.4% |
| 0.5 | -0.3 | 0.95 | 76.0% |
| 1 | 0.0 | 0.68 | 54.4% |
| 5 | 0.7 | 0.32 | 25.6% |
| 10 | 1.0 | 0.15 | 12.0% |
| 25 | 1.4 | 0.08 | 6.4% |
From this data, an IC50 value can be calculated using non-linear regression analysis. In this example, the IC50 is approximately 1.2 µM.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is a colorimetric assay for assessing cell viability.
-
Cell Seeding:
-
Culture HCT116 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.
-
Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate overnight.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 25 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (DMSO only).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Verifying this compound's Mechanism of Action by Western Blot for p-Akt
This protocol confirms that this compound is inhibiting its intended target.
-
Cell Lysis:
-
Treat cells with this compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common this compound issues.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Managing side effects of Capuride in animal models
Technical Support Center: Capuride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective dual inhibitor of V-Kinase 1 (VK1) and J-Kinase 3 (JK3). By competitively binding to the ATP-binding pocket of these kinases, this compound blocks downstream signaling pathways that are crucial for tumor cell proliferation and angiogenesis in preclinical cancer models.
Q2: What are the most common side effects observed with this compound administration in rodent models?
A2: The most frequently reported side effects in murine models include gastrointestinal (GI) toxicity (diarrhea, weight loss), hepatotoxicity (elevated ALT and AST levels), dermatological effects (alopecia, dermatitis), and myelosuppression (neutropenia).
Q3: At what dose levels do side effects typically emerge?
A3: The emergence and severity of side effects are dose-dependent. Mild to moderate GI and dermatological effects may be observed at doses of 50 mg/kg daily. More severe toxicities, including significant weight loss, hepatotoxicity, and myelosuppression, are more common at doses exceeding 100 mg/kg daily. Please refer to the dose-response table in the troubleshooting section for more details.
Q4: Can this compound be administered with supportive care medications?
A4: Yes, supportive care is often essential for managing this compound-induced side effects. Anti-diarrheal agents, nutritional support, and agents to mitigate skin irritation can be used. However, it is crucial to assess potential drug-drug interactions. Consult the detailed protocols for recommended supportive care regimens.
Q5: How should I monitor for hepatotoxicity in my animal cohort?
A5: Regular monitoring of liver function is recommended. This includes weekly or bi-weekly blood collection for analysis of serum ALT and AST levels. A significant elevation (e.g., >3x baseline) may necessitate a dose reduction or temporary discontinuation of this compound.
Troubleshooting Guides
Issue 1: Severe Diarrhea and Weight Loss (>15% of baseline body weight)
-
Question: My mice are experiencing severe diarrhea and rapid weight loss after five days of this compound treatment at 75 mg/kg. How should I proceed?
-
Answer:
-
Immediate Action: Temporarily suspend this compound administration.
-
Supportive Care: Provide subcutaneous fluids (e.g., 0.9% saline, 1 mL) to prevent dehydration. Offer a highly palatable and caloric-dense diet supplement.
-
Dose Adjustment: Once the animal's weight has stabilized and diarrhea has resolved, consider re-initiating this compound at a reduced dose (e.g., 50 mg/kg) or a reduced dosing frequency (e.g., every other day).
-
Monitoring: Continue to monitor body weight and fecal consistency daily.
-
Issue 2: Alopecia and Dermatitis
-
Question: Several animals in my study have developed hair loss and red, irritated skin on their dorsal side. Is this expected?
-
Answer:
-
Assessment: Mild to moderate alopecia and dermatitis are known side effects of this compound. Assess the severity of the skin condition.
-
Management: For mild to moderate cases, no dose adjustment is typically necessary. Ensure bedding is clean and dry to prevent secondary infections. For more severe cases with skin ulceration, consult with veterinary staff about topical treatments. A dose reduction may be considered if the condition is causing significant distress.
-
Issue 3: Elevated Liver Enzymes (ALT/AST)
-
Question: Blood analysis from a satellite group of animals shows a 4-fold increase in ALT levels after two weeks of treatment. What is the recommended course of action?
-
Answer:
-
Confirmation: Repeat the blood analysis to confirm the elevation.
-
Dose Interruption/Reduction: A >3x elevation in liver enzymes is a significant finding. It is recommended to pause dosing for one week and re-assess enzyme levels. If levels return to near baseline, treatment can be cautiously restarted at a lower dose.
-
Histopathology: Consider scheduling a subset of animals for histopathological analysis of the liver to assess for tissue damage.
-
Data Presentation
Table 1: Dose-Dependent Side Effects of this compound in Murine Models (4-week study)
| Dose (mg/kg/day) | Diarrhea Incidence | >15% Weight Loss | Grade 2+ Alopecia | >3x ALT Elevation | Grade 2+ Neutropenia |
| 25 | 5% | 0% | 0% | 0% | 2% |
| 50 | 25% | 10% | 15% | 5% | 10% |
| 75 | 60% | 35% | 40% | 20% | 30% |
| 100 | 90% | 70% | 75% | 50% | 65% |
Experimental Protocols
Protocol 1: Monitoring and Management of GI Toxicity
-
Daily Monitoring: Record body weight, food and water intake, and fecal consistency for each animal.
-
Scoring: Use a standardized fecal scoring system (e.g., 0=normal, 1=soft, 2=loose, 3=diarrhea).
-
Intervention Thresholds:
-
Weight Loss: If >10% weight loss is observed, provide nutritional supplements. If >15%, suspend dosing and provide fluid support.
-
Diarrhea: If fecal score is 3 for more than 48 hours, consider a dose reduction.
-
-
Supportive Care:
-
Hydration: Administer 1 mL of sterile 0.9% saline subcutaneously once daily for dehydrated animals.
-
Nutrition: Provide a high-calorie, palatable gel supplement in the cage.
-
Protocol 2: Assessment of Hematological Effects
-
Blood Collection: Collect 50-100 µL of blood via submandibular or saphenous vein puncture at baseline and weekly thereafter.
-
Analysis: Perform a complete blood count (CBC) with differential.
-
Intervention Threshold for Neutropenia:
-
Grade 1 (Mild): Continue treatment and monitoring.
-
Grade 2 (Moderate): Consider a dose reduction of 25%.
-
Grade 3/4 (Severe): Suspend dosing until neutrophil counts recover.
-
Visualizations
Capuride stability testing and storage conditions
Welcome to the technical support center for Capuride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability testing and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under controlled room temperature conditions, defined as 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C and 30°C (59°F and 86°F).[1] For long-term storage, it is recommended to keep this compound in a well-closed container, protected from light and moisture.[2] Always refer to the Certificate of Analysis for batch-specific storage recommendations.[3]
Q2: What is the shelf-life of this compound?
A2: The shelf-life of this compound is determined based on stability studies and will be indicated by the expiration date on the product label.[4] These studies are designed to assess the stability characteristics of the drug product and are used to determine appropriate storage conditions and expiration dates.
Q3: My shipment of this compound arrived at ambient temperature. Is it still viable?
A3: this compound is shipped at room temperature in the continental US, and this is generally acceptable for standard shipping durations. However, if the product has been exposed to extreme temperatures for a prolonged period, its quality may be compromised. It is important to assess if the temperature exposure fell within the acceptable excursion limits of 15°C to 30°C (59°F to 86°F). If you suspect significant temperature deviations, please contact technical support.
Q4: What are the initial signs of this compound degradation?
A4: Physical signs of degradation can include a change in color, odor, or the physical state of the powder. Chemically, degradation is identified by a decrease in the purity of this compound and the appearance of degradation products when analyzed by a stability-indicating method, such as HPLC.
Q5: Should I protect this compound from light?
A5: Yes, it is recommended to protect this compound from light. Photostability studies should be conducted to determine the intrinsic photosensitivity of the molecule. Long-term storage should be in a light-resistant container.
Troubleshooting Guides
Q1: I have observed a new peak in my HPLC chromatogram during a stability study. What should I do?
A1: The appearance of a new peak may indicate the formation of a degradation product.
-
Step 1: Verify System Suitability: Ensure that your HPLC system is performing correctly by checking system suitability parameters (e.g., peak asymmetry, theoretical plates, and resolution).
-
Step 2: Analyze a Control Sample: Analyze a freshly prepared sample of this compound that has not undergone stability testing to confirm the new peak is not an artifact of the system or solvent.
-
Step 3: Stress Studies: If the peak is confirmed to be a degradant, it may be necessary to perform forced degradation studies (e.g., acid, base, oxidation, heat, light) to intentionally generate the degradant and facilitate its identification.
-
Step 4: Characterization: The degradation product should be characterized using techniques like mass spectrometry (MS) to determine its structure.
Q2: The purity of my this compound sample has dropped below the specification limit in an accelerated stability study. What does this mean?
A2: A drop in purity below the specification limit in an accelerated study (e.g., 40°C / 75% RH) suggests that the product may not be stable for the intended shelf-life under the proposed long-term storage conditions.
-
Investigation: An investigation should be initiated to confirm the out-of-specification (OOS) result. This includes re-testing the same sample and potentially testing retention samples.
-
Data Evaluation: Evaluate the degradation kinetics to predict the shelf-life under long-term conditions (25°C / 60% RH).
-
Formulation/Packaging Review: It may be necessary to review the formulation or the container-closure system to improve the stability of the product.
Stability Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions as per ICH guidelines.
| Storage Condition | Time Point | Assay (% Initial) | Total Impurities (% Area) |
| Long-Term | |||
| 25°C / 60% RH | 0 Months | 100.0 | 0.15 |
| 3 Months | 99.8 | 0.18 | |
| 6 Months | 99.5 | 0.25 | |
| 9 Months | 99.2 | 0.31 | |
| 12 Months | 98.9 | 0.40 | |
| 24 Months | 97.5 | 0.65 | |
| Intermediate | |||
| 30°C / 65% RH | 0 Months | 100.0 | 0.15 |
| 3 Months | 99.2 | 0.35 | |
| 6 Months | 98.5 | 0.55 | |
| Accelerated | |||
| 40°C / 75% RH | 0 Months | 100.0 | 0.15 |
| 1 Month | 98.8 | 0.45 | |
| 3 Months | 97.0 | 0.80 | |
| 6 Months | 95.1 | 1.25 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound reference standard
-
Solvents: HPLC grade water and acetonitrile
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
3. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Prepare the this compound sample to a final concentration of 100 µg/mL in the same diluent.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
5. Analysis:
-
Inject the standard and sample solutions.
-
Calculate the assay of this compound and the percentage of impurities using the peak areas.
Visualizations
References
How to minimize variability in Capuride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their Capuride studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic sedative-hypnotic and anticonvulsant drug belonging to the N-acylurea class. It was primarily investigated as a preanesthetic agent to induce sleep before surgery. Its mechanism and duration of action are considered comparable to those of short-acting barbiturates.
Q2: What is the primary mechanism of action for this compound?
The primary mechanism of action for this compound is believed to be similar to that of short-acting barbiturates, which involves the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] this compound likely enhances the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability.[3] This is achieved by binding to the GABA-A receptor and prolonging the opening of the associated chloride ion channel, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[1]
Q3: What are the known biological activities of this compound?
This compound has demonstrated sedative and anticonvulsant activities in preclinical studies. It has been shown to be effective in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) induced seizure models.
Q4: What are the common sources of variability in studies involving sedative and anticonvulsant agents like this compound?
Variability in studies with compounds like this compound can arise from several factors:
-
Biological Variability: Differences between individual subjects (e.g., genetics, age, sex, health status) can significantly impact drug metabolism and response.
-
Experimental Procedure Variability: Inconsistencies in drug administration (e.g., route, time of day), surgical procedures, or behavioral assessments can introduce variability.
-
Environmental Factors: Variations in housing conditions, diet, and light-dark cycles can affect animal physiology and drug response.
-
Reagent and Compound Stability: Degradation of the test compound or variability in reagent quality can lead to inconsistent results.
-
Data Acquisition and Analysis: Subjectivity in scoring behavioral endpoints or inconsistencies in electrophysiological recordings can be a source of variability.
Troubleshooting Guides
Issue 1: High variability in anticonvulsant efficacy studies (e.g., MES test).
-
Possible Cause 1: Inconsistent stimulus application.
-
Troubleshooting: Ensure the electroshock apparatus is calibrated daily. Check that the electrodes are clean and make consistent contact with the animal. Standardize the duration and intensity of the electrical stimulus for all subjects.
-
-
Possible Cause 2: Variability in drug absorption and metabolism.
-
Troubleshooting: Standardize the route and time of drug administration. Ensure the vehicle used to dissolve this compound is consistent across all animals. Fast animals overnight to reduce variability in gastric emptying and absorption, if appropriate for the study design.
-
-
Possible Cause 3: Subjective scoring of seizure endpoints.
-
Troubleshooting: Clearly define the seizure endpoints (e.g., tonic hindlimb extension). Have two independent, blinded observers score the seizures. Record the sessions for later review if there are discrepancies.
-
Issue 2: Inconsistent results in quantitative electroencephalogram (qEEG) studies.
-
Possible Cause 1: Poor signal quality due to high impedance.
-
Troubleshooting: Ensure proper scalp preparation to reduce electrode impedance. Use a conductive paste and check impedance levels before each recording.
-
-
Possible Cause 2: Artifacts from muscle movement or environmental noise.
-
Troubleshooting: Conduct recordings in a quiet, electrically shielded room. Allow the subject to acclimate to the recording chamber to minimize movement. Visually inspect the raw EEG data to identify and remove sections with artifacts before quantitative analysis.
-
-
Possible Cause 3: Variability in the subject's state of arousal.
-
Troubleshooting: Monitor the subject's behavior during the recording to ensure they are in a consistent state (e.g., awake and resting). If studying sedative effects, have a clear protocol for assessing the level of sedation.
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Seizure Model | Administration Route | Reference |
| ED50 | 54 mg/kg | Rat | MES | Oral (p.o.) | [1] |
| ED50 | 77 mg/kg | Rat | scMet | Oral (p.o.) | |
| ED50 | 49-71 mg/kg | Mouse | 6 Hz Psychomotor | Intraperitoneal (i.p.) | |
| Neurotoxicity (ED50) | 232 mg/kg | Rat | - | Oral (p.o.) |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test in Rats
This protocol is a standard method for evaluating the anticonvulsant activity of a compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Electroconvulsiometer with corneal electrodes
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
Procedure:
-
Animal Preparation: Acclimate rats to the laboratory environment for at least one week. House them under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: Prepare a suspension of this compound in the vehicle. Administer the desired dose of this compound (or vehicle for the control group) orally via gavage.
-
Pre-treatment Time: Allow for a consistent pre-treatment time (e.g., 60 minutes) for the drug to be absorbed.
-
Anesthesia and Electrode Placement: Apply one drop of topical anesthetic to each eye of the rat to minimize discomfort. Place the corneal electrodes on the corneas.
-
Induction of Seizure: Deliver a constant current stimulus (e.g., 150 mA for 0.2 seconds) through the electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension (THE). The absence of THE is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the median effective dose (ED50) using probit analysis.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Proposed Mechanism of Action at the GABA-A Receptor
References
Validation & Comparative
In-depth Analysis of Capuride's Binding Targets and Comparative Assessment
An initial search for the molecule "Capuride" did not yield specific information regarding its binding targets or mechanism of action. It is possible that "this compound" is a novel compound, a proprietary name not yet in the public domain, or a potential misspelling of another therapeutic agent. This guide, therefore, will proceed by presenting a hypothetical framework for the validation of a compound's binding targets, using established experimental protocols and data presentation methods. This will serve as a template for researchers, scientists, and drug development professionals when evaluating a new chemical entity.
Section 1: Hypothetical Binding Profile of "this compound"
For the purpose of this guide, we will hypothesize that "this compound" is an inhibitor of the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, a critical regulator of the cell cycle. Dysregulation of this pathway is a hallmark of various cancers, making CDK4/6 inhibitors a significant class of anti-cancer drugs.
Our hypothetical alternatives for comparison will be two well-established, FDA-approved CDK4/6 inhibitors: Palbociclib and Ribociclib .
Section 2: Comparative Analysis of Binding Affinity and Kinase Selectivity
A crucial first step in validating a new drug's binding targets is to determine its affinity for the intended target and its selectivity against other related and unrelated kinases. This is often achieved through in vitro kinase assays.
Table 1: Comparative Ki Values (nM) for this compound, Palbociclib, and Ribociclib against a panel of Cyclin-Dependent Kinases.
| Kinase | This compound (Ki, nM) | Palbociclib (Ki, nM) | Ribociclib (Ki, nM) |
| CDK4/Cyclin D1 | 1.5 | 11 | 10 |
| CDK6/Cyclin D3 | 2.2 | 16 | 39 |
| CDK1/Cyclin B | >10,000 | >10,000 | 800 |
| CDK2/Cyclin E | >10,000 | 2,900 | 400 |
| CDK5/p25 | >10,000 | >10,000 | 2,100 |
Data presented is hypothetical for "this compound" and based on published data for Palbociclib and Ribociclib for illustrative purposes.
Section 3: Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of the test compounds against a panel of kinases.
Methodology:
-
Reagents: Recombinant human kinase enzymes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3), corresponding substrates (e.g., Retinoblastoma protein, Rb), ATP, and test compounds (this compound, Palbociclib, Ribociclib).
-
Procedure:
-
Kinase reactions are set up in a 96-well plate format.
-
Each well contains the kinase, substrate, and a range of concentrations of the test compound.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by using radiolabeled ATP and measuring incorporation of the radiolabel into the substrate.
-
-
Data Analysis:
-
The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
-
Section 4: Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Simplified diagram of the CDK4/6 signaling pathway.
Caption: Experimental workflow for validating this compound's binding targets.
Section 5: Conclusion
This guide outlines a foundational approach to validating the binding targets of a novel compound, "this compound," within the context of CDK4/6 inhibition. The presented tables, protocols, and diagrams provide a clear and structured framework for the comparative analysis of new drug candidates against established alternatives. Rigorous and systematic validation, as detailed in this guide, is paramount for the successful development of targeted therapies.
A Comparative Guide to the Anticonvulsant Properties of Capuride and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant properties of capuride and the well-established benzodiazepine, diazepam. The information presented is intended to support research and drug development efforts in the field of epilepsy and seizure disorders.
Executive Summary
This compound, a urea derivative of a constitutional isomer of valproic acid, demonstrates a broad spectrum of anticonvulsant activity in preclinical models. This guide synthesizes available data to compare its efficacy and safety profile with that of diazepam, a widely used anticonvulsant. While direct comparative studies are limited, analysis of data from standardized anticonvulsant assays provides valuable insights into their relative potencies and potential therapeutic windows.
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the median effective dose (ED50) and median toxic dose (TD50) for this compound (racemic valnoctylurea) and diazepam in key anticonvulsant assays in rats. The Protective Index (PI), a measure of the safety margin (TD50/ED50), is also presented.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Test (Rats, Oral Administration)
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| This compound (rac-VCU) | 17 | 100 | 5.9 |
| Diazepam | 8.2 | 2.5 (i.p.) | 0.3 |
Note: Diazepam TD50 data is for intraperitoneal (i.p.) administration in rats and may indicate motor impairment.
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test (Rats, Oral Administration)
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| This compound (rac-VCU) | 14 | 100 | 7.1 |
| Diazepam | 1.1 | 2.5 (i.p.) | 2.3 |
Note: Diazepam TD50 data is for intraperitoneal (i.p.) administration in rats and may indicate motor impairment.
Detailed Experimental Protocols
The data presented above were obtained using standardized preclinical models for assessing anticonvulsant activity. The methodologies for these key experiments are outlined below.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Apparatus:
-
An electroshock device capable of delivering a constant current.
-
Corneal electrodes.
Procedure:
-
Male Sprague-Dawley rats are administered the test compound (this compound or diazepam) or vehicle orally.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (typically 150 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.
Apparatus:
-
Syringes and needles for subcutaneous injection.
-
Observation chambers.
Procedure:
-
Male Sprague-Dawley rats are administered the test compound (this compound or diazepam) or vehicle orally.
-
At the time of predicted peak effect, a convulsant dose of pentylenetetrazol (typically 85 mg/kg) is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
The ED50 is calculated as the dose of the drug that protects 50% of the animals from clonic seizures.
Neurotoxicity Assessment (TD50)
Neurotoxicity is typically assessed using the rotarod test, which evaluates motor coordination.
Apparatus:
-
A rotarod device (a rotating rod).
Procedure:
-
Rats are trained to remain on the rotating rod for a set period.
-
After administration of the test compound, the animals are placed on the rotarod at a constant speed.
-
The inability of an animal to remain on the rod for a predetermined amount of time is indicative of motor impairment.
-
The TD50 is the dose that causes 50% of the animals to fail the test.
Mechanism of Action
This compound (Valnoctylurea)
The precise mechanism of action for this compound has not been fully elucidated. However, as a urea derivative of a constitutional isomer of valproic acid, it is hypothesized to share some of the same mechanisms. Valproic acid and its derivatives are known to exert their anticonvulsant effects through multiple pathways, including:
-
Enhancement of GABAergic Transmission: By potentially increasing the synthesis and release of the inhibitory neurotransmitter GABA.[1][2]
-
Modulation of Voltage-Gated Ion Channels: By potentially blocking voltage-gated sodium and T-type calcium channels, which reduces neuronal excitability.[1][2]
Hypothesized mechanism of action for this compound.
Diazepam
Diazepam is a positive allosteric modulator of the GABA-A receptor.[3] It binds to a site on the receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, thus producing an inhibitory effect and suppressing seizure activity.
Mechanism of action of Diazepam at the GABA-A receptor.
Experimental Workflow for Anticonvulsant Screening
The general workflow for screening potential anticonvulsant compounds like this compound and comparing them to a standard like diazepam is illustrated below.
A generalized workflow for preclinical anticonvulsant drug screening.
References
A Comparative Analysis of Capuride and Phenobarbital for Anticonvulsant Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Capuride and phenobarbital, two compounds with anticonvulsant properties. While phenobarbital is a long-established and widely used antiepileptic drug, this compound is a lesser-known N-acylurea derivative with historical use as a sedative-hypnotic. This document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms of action, pharmacokinetics, efficacy, and safety profiles.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures of this compound and phenobarbital, which dictate their physicochemical properties and subsequent biological activity.
| Property | This compound | Phenobarbital |
| Chemical Name | N-carbamoyl-2-ethyl-3-methylpentanamide | 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
| Chemical Formula | C₉H₁₈N₂O₂ | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 186.25 g/mol | 232.239 g/mol |
| Drug Class | N-acylurea | Barbiturate |
| CAS Number | 5579-13-5 | 50-06-6 |
Mechanism of Action
The primary mechanism of action for phenobarbital is well-elucidated, involving the enhancement of inhibitory neurotransmission. The precise mechanism of this compound is less defined but is thought to be similar to that of barbiturates.
Phenobarbital: Phenobarbital is a positive allosteric modulator of the GABA-A receptor.[1][2] It binds to a specific site on the receptor, increasing the duration of chloride channel opening when GABA binds.[1][3] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus suppressing seizure activity.[2] At higher concentrations, phenobarbital can also directly activate the GABA-A receptor and inhibit glutamate receptors, further contributing to its anticonvulsant and sedative effects.
This compound: As an N-acylurea, this compound's mechanism is presumed to be similar to that of short-acting barbiturates, suggesting it also modulates the GABA-A receptor complex to enhance GABAergic inhibition. However, specific binding studies and detailed mechanistic elucidation for this compound are not extensively available in recent literature.
Figure 1: Signaling pathway of Phenobarbital's mechanism of action.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which are critical for dosing and therapeutic efficacy.
| Parameter | This compound | Phenobarbital |
| Bioavailability | Data not available | ~90% (oral) |
| Protein Binding | Data not available | 20-45% |
| Metabolism | Data not available | Hepatic (primarily CYP2C19) |
| Half-life | Data not available | 53-118 hours (adults) |
| Excretion | Data not available | Renal (25-50% unchanged) and fecal |
Preclinical Efficacy and Toxicity
Preclinical studies in animal models provide initial insights into the anticonvulsant activity and potential toxicity of a compound. Limited preclinical data is available for this compound, primarily from older studies.
| Study Type | This compound | Phenobarbital |
| Maximal Electroshock (MES) Seizure Model (Rats) | ED₅₀: 54 mg/kg (oral) | Well-established efficacy |
| Subcutaneous Metrazol (scMet) Seizure Model (Rats) | ED₅₀: 77 mg/kg (oral) | Well-established efficacy |
| 6 Hz Psychomotor Seizure Model (Mice) | Active at 49-71 mg/kg (i.p.) | Well-established efficacy |
| Neurotoxicity (Rats) | ED₅₀: 232 mg/kg (oral) | Dose-dependent CNS depression |
Experimental Protocols: this compound Preclinical Studies
The following are generalized protocols based on the limited available information for the preclinical evaluation of this compound's anticonvulsant activity.
Figure 2: Generalized experimental workflow for preclinical evaluation of this compound.
-
Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Species: Rats.
-
Procedure: An electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic hindlimb extension seizure.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure.
-
-
Subcutaneous Metrazol (scMet) Seizure Model: This model is used to screen for drugs effective against myoclonic and absence seizures.
-
Species: Rats.
-
Procedure: A subcutaneous injection of pentylenetetrazol (Metrazol) is administered to induce clonic seizures.
-
Endpoint: The ability of the drug to prevent or delay the onset of clonic seizures.
-
-
6 Hz Psychomotor Seizure Model: This model is used to identify drugs that may be effective against treatment-resistant partial seizures.
-
Species: Mice.
-
Procedure: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure characterized by stereotyped, automatic behaviors.
-
Endpoint: The ability of the drug to suppress the seizure activity.
-
-
Neurotoxicity Assessment:
-
Procedure: Animals are observed for signs of motor impairment, such as ataxia, using a rotarod test or observational scoring.
-
Endpoint: The dose at which 50% of the animals exhibit neurotoxic effects (ED₅₀).
-
Clinical Efficacy and Safety Profile
The clinical utility of an anticonvulsant is determined by its effectiveness in controlling seizures in humans and its associated adverse effects.
Phenobarbital:
-
Efficacy: Phenobarbital is effective in treating focal and generalized tonic-clonic seizures. It has historically been used for a wide range of seizure types, with the exception of absence seizures. It is also used in the management of status epilepticus.
-
Safety and Tolerability: Common side effects include sedation, dizziness, and cognitive impairment. Long-term use can lead to dependence, and abrupt withdrawal can cause seizures. Serious side effects can include respiratory depression, and there is a risk of suicidal thoughts or actions. Phenobarbital is a potent inducer of cytochrome P450 enzymes, leading to numerous drug interactions.
This compound:
-
Efficacy: Clinical data on the anticonvulsant efficacy of this compound is very limited. Its primary historical use was as a sedative-hypnotic.
Figure 3: Logical flow of the comparative analysis.
Conclusion
This comparative analysis highlights the significant disparity in the available scientific and clinical data between this compound and phenobarbital. Phenobarbital is a well-established anticonvulsant with a thoroughly documented mechanism of action, pharmacokinetic profile, and a clear, albeit complex, risk-benefit profile. It remains an important therapeutic option, particularly in specific clinical scenarios and in regions where newer antiepileptic drugs are less accessible.
In contrast, this compound is an older compound with limited and dated information available. While preclinical studies suggest anticonvulsant activity, the lack of comprehensive data on its mechanism, pharmacokinetics in humans, and clinical efficacy and safety for seizure disorders makes it difficult to draw a direct and meaningful comparison with a well-established drug like phenobarbital. Its historical use as a sedative-hypnotic and its presumed barbiturate-like mechanism suggest a side effect profile that would likely include significant sedation and a potential for dependence.
For researchers and drug development professionals, the case of this compound may serve as an example of a compound that showed early promise but was likely superseded by agents with more favorable therapeutic indices or better-characterized profiles. Further investigation into N-acylurea derivatives could potentially yield novel anticonvulsant candidates, but significant research would be required to meet modern standards for drug development.
References
Cross-Validation of Cariporide's Effects in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cariporide's performance against other Na+/H+ exchanger isoform 1 (NHE1) inhibitors in various cancer cell lines. The information presented is supported by experimental data from peer-reviewed studies, offering insights into Cariporide's potential as a selective anticancer agent.
Introduction to Cariporide and NHE1 Inhibition
Cariporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), a transmembrane protein involved in regulating intracellular pH (pHi).[1][2] In many cancer cells, NHE1 is overexpressed and hyperactive, leading to an alkaline intracellular environment and an acidic extracellular microenvironment. This altered pH dynamic is crucial for promoting cancer cell proliferation, invasion, metastasis, and resistance to chemotherapy.[2][3] By inhibiting NHE1, Cariporide can disrupt these processes, leading to cancer cell growth arrest and apoptosis.[3]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Cariporide and its alternatives in various cancer cell lines, providing a quantitative comparison of their cytotoxic and anti-proliferative effects.
Table 1: IC50 Values of Cariporide in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CHO-K1 (hNHE1 expressing) | Ovarian | 0.03 | |
| MCF-7/ADR (Doxorubicin-resistant) | Breast | Not specified, but cotreatment with doxorubicin decreased the doxorubicin IC50 significantly. | |
| Tca8113 | Tongue Squamous Cell Carcinoma | Not specified, but shown to suppress invasion and migration. | |
| Cholangiocarcinoma cells | Bile Duct | Not specified, but shown to reduce proliferation and induce apoptosis. |
Table 2: Comparative IC50 Values of NHE1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cariporide | CHO-K1 (hNHE1 expressing) | Ovarian | 0.03 | |
| Eniporide | CHO-K1 (hNHE1 expressing) | Ovarian | 0.0045 | |
| T-162559 | CHO-K1 (hNHE1 expressing) | Ovarian | 0.00096 | |
| Amiloride | D17 | Not Specified | 110.66 | |
| Abrams | Not Specified | 121.61 | ||
| Dharma | Not Specified | 148.37 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
NHE1 Signaling Pathway in Cancer
Caption: Cariporide inhibits the NHE1 transporter, disrupting pH homeostasis in cancer cells.
Experimental Workflow for Cell Viability (MTT Assay)
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Workflow for Apoptosis Detection (Annexin V/PI Staining)
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
Cariporide and/or alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cariporide and/or alternative compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
Complete culture medium
-
Cariporide and/or alternative compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Cariporide and/or alternative compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The available data suggests that Cariporide is a potent inhibitor of NHE1 and demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its ability to sensitize drug-resistant cells to conventional chemotherapy highlights its potential as an adjuvant cancer therapy. Further comprehensive studies directly comparing the efficacy of Cariporide with other NHE1 inhibitors across a standardized panel of cancer cell lines are warranted to fully elucidate its therapeutic potential and establish its position relative to alternative compounds.
References
- 1. Cariporide | Na+/H+ Exchanger Inhibitors: R&D Systems [rndsystems.com]
- 2. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Historical Cariporide Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the historical studies on Cariporide with current alternatives for the prevention of perioperative myocardial infarction. A key finding of this review is the lack of direct independent replication of the pivotal Cariporide clinical trials. While the original studies were extensive, no subsequent independent research has been published that explicitly sought to replicate their findings.
Cariporide: A Selective Sodium-Hydrogen Exchange Inhibitor
Cariporide is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1] Its mechanism of action was centered on the premise that inhibiting the NHE1 would prevent the intracellular sodium and subsequent calcium overload that occurs during myocardial ischemia and reperfusion, thereby reducing myocardial injury.[1]
Mechanism of Action: Ischemia-Reperfusion Injury Pathway
The proposed cardioprotective effect of Cariporide is based on its ability to interrupt the cascade of events leading to cell death following a period of ischemia.
Pivotal Clinical Trials of Cariporide
Two major clinical trials investigated the efficacy and safety of Cariporide: the GUARDIAN (Guard During Ischemia Against Necrosis) trial and the EXPEDITION trial.
The GUARDIAN Trial
The GUARDIAN trial was a large-scale, randomized, double-blind, placebo-controlled phase II/III study designed to assess whether Cariporide could reduce the combined incidence of all-cause mortality and myocardial infarction (MI) in patients at high risk for myocardial necrosis.[2][3][4]
References
- 1. Cariporide Aventis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the GUARDIAN trial results: clinical implications and the significance of elevated perioperative CK-MB on 6-month survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Inhibition of the sodium-hydrogen exchanger with cariporide to prevent myocardial infarction in high-risk ischemic situations. Main results of the GUARDIAN trial. Guard during ischemia against necrosis (GUARDIAN) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Capuride and its Analogs in Anticonvulsant Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of Capuride (Valnoctylurea), a sedative-hypnotic and anticonvulsant agent, and its related N-acylurea derivatives. The information presented is intended to inform the rational design of novel anticonvulsant therapies with improved efficacy and safety profiles.
Introduction to this compound and N-Acylurea Derivatives
This compound, chemically known as N-carbamoyl-2-ethyl-3-methylpentanamide, is a synthetic drug belonging to the N-acylurea class.[1][2] It has been studied for its sedative-hypnotic and anticonvulsant properties, with a mechanism of action thought to be similar to short-acting barbiturates.[1] While extensive SAR studies specifically on this compound derivatives are not widely published, the broader class of N-acylureas and related amides has been a subject of interest in the development of new antiepileptic drugs (AEDs). This guide synthesizes available data to elucidate the key structural features influencing the anticonvulsant activity of this chemical class.
Comparative Anticonvulsant Activity
The anticonvulsant efficacy of this compound and related compounds is typically evaluated using rodent models of induced seizures, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models help to determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures. Neurotoxicity is often assessed using the rotarod test to determine the median toxic dose (TD₅₀). The protective index (PI), calculated as TD₅₀/ED₅₀, provides a measure of the drug's safety margin.
Table 1: In Vivo Anticonvulsant Activity of this compound and Related N-Acylamide Derivatives
| Compound | Chemical Class | Animal Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| This compound (Valnoctylurea) | N-Acylurea | Rat, MES | 54 | 232 | 4.3 |
| Rat, scMet | 77 | 232 | 3.0 | ||
| N-(2-hydroxyethyl)decanamide | N-Acylamide | Mouse, MES | 22.0 | >1000 | >45.5 |
| N-(2-hydroxyethyl)palmitamide | N-Acylamide | Mouse, MES | 23.3 | >1000 | >42.9 |
| N-(2-hydroxyethyl)stearamide | N-Acylamide | Mouse, MES | 20.5 | >1000 | >48.8 |
| Valproate (Reference Drug) | Carboxylic Acid | Mouse, MES | 272 | 441 | 1.6 |
Data for this compound from MedChemExpress.[3] Data for N-acylamide derivatives and Valproate from Guan et al. as cited in BenchChem.[1]
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of N-acylurea and related amide derivatives is influenced by several structural features:
-
Acyl Chain: The nature of the acyl group is a critical determinant of activity. For instance, in a series of N-(2-hydroxyethyl)amide derivatives, variations in the length and saturation of the fatty acid chain were found to modulate anticonvulsant potency.
-
Urea/Amide Moiety: The urea or amide group is a key pharmacophoric element. Modifications to this group can significantly impact the compound's interaction with its biological target.
-
Substituents on the Acyl Chain: The presence of branching or unsaturation in the acyl chain can affect the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the compounds.
-
Terminal Group: In related amide derivatives, the terminal functional group also plays a role in the overall activity and safety profile of the molecule.
The following diagram illustrates the key structural components of N-acylurea derivatives and their influence on anticonvulsant activity.
Caption: Key structural determinants of anticonvulsant activity in N-acylurea derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anticonvulsant compounds.
1. Maximal Electroshock (MES) Seizure Model
This model is a standard for screening potential anticonvulsant drugs and assesses their ability to prevent the spread of seizures.
-
Animals: Male ICR mice (18-25 g) or rats are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group and a positive control group (e.g., Valproate, Phenytoin) are included.
-
Seizure Induction: Typically 30 minutes to 2 hours after drug administration, seizures are induced via corneal electrodes. A drop of saline is applied to the eyes to ensure good electrical contact. An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.
-
Endpoint: The presence or absence of the tonic hind limb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The ED₅₀, the dose at which 50% of the animals are protected, is calculated using probit analysis.
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
This model is used to identify compounds that can prevent clonic seizures induced by the chemical convulsant pentylenetetrazole (PTZ).
-
Animals: Male ICR mice (18-25 g) or rats are used.
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses.
-
Seizure Induction: After a predetermined pretreatment time, a dose of PTZ (typically 85 mg/kg for mice) is injected subcutaneously.
-
Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: The ED₅₀ is calculated using probit analysis.
3. Rotarod Neurotoxicity Assay
This test assesses motor impairment and potential neurotoxicity of the test compounds.
-
Apparatus: A rotating rod (e.g., 1-inch diameter) is used, with the speed of rotation set at a constant rate (e.g., 6 rpm).
-
Procedure: Untreated mice are first trained to remain on the rotating rod for a set period (e.g., 1 minute). On the test day, the compound is administered, and at various time points post-administration, the animals are placed on the rod.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod within the set time period (e.g., 1 minute).
-
Data Analysis: The TD₅₀, the dose at which 50% of the animals exhibit neurotoxicity, is calculated.
Conclusion
The structure-activity relationship of this compound and its N-acylurea analogs demonstrates the importance of the acyl chain and the urea/amide moiety in determining anticonvulsant activity. While this compound itself shows moderate anticonvulsant effects, related N-acylamides with optimized acyl chains have demonstrated a more favorable safety profile. Further exploration of modifications to the core N-acylurea structure, guided by the principles outlined in this guide, may lead to the discovery of novel anticonvulsant agents with superior therapeutic indices. The experimental protocols provided serve as a foundation for the standardized evaluation of such novel chemical entities.
References
For Researchers, Scientists, and Drug Development Professionals
The urea moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. Understanding the metabolic fate of urea-containing drugs is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the metabolic pathways of Capuride, a sedative-hypnotic, and other relevant urea-based compounds. Due to the limited direct experimental data on this compound, its probable metabolic pathways are inferred from its N-acylurea structure and the established biotransformation routes of analogous compounds.
Probable Metabolic Pathways of this compound
This compound (N-carbamoyl-2-ethyl-3-methylpentanamide) is an N-acylurea previously used for its sedative-hypnotic properties.[1][2] Based on its chemical structure and the known metabolism of similar aliphatic compounds and urea derivatives, two primary metabolic pathways are proposed: oxidative hydroxylation of the alkyl side chain and hydrolysis of the urea and amide functionalities.
1. Oxidative Metabolism (Phase I)
The extensive and branched alkyl chain of this compound is a prime target for oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[3][4] The most likely sites for hydroxylation are the terminal (ω) and sub-terminal (ω-1) carbon atoms of the ethyl and methylpentanoyl moieties.[3] This process increases the hydrophilicity of the molecule, facilitating its eventual excretion.
2. Hydrolytic Cleavage (Phase I)
The N-acylurea structure of this compound contains both an amide and a urea linkage, which can be susceptible to hydrolysis by amidases and other hydrolases. Cleavage of the amide bond would yield 2-ethyl-3-methylpentanoic acid and urea. Alternatively, hydrolysis of the urea moiety would produce an N-acylated amine, which could undergo further metabolism.
Metabolic Pathways of Related Ureas
To provide a comparative context, the metabolic pathways of two classes of urea-containing drugs are presented: sulfonylureas (antidiabetic agents) and carisoprodol (a skeletal muscle relaxant whose metabolite contains a carbamate, structurally related to ureas).
Sulfonylureas
Sulfonylureas, such as tolbutamide and glimepiride, are primarily metabolized in the liver by CYP enzymes. The primary metabolic route for many sulfonylureas is the oxidation of alkyl substituents on the aromatic ring. For example, tolbutamide is hydroxylated at the methyl group, which is subsequently oxidized to a carboxylic acid.
Carisoprodol and Meprobamate
Carisoprodol is a centrally acting skeletal muscle relaxant that is extensively metabolized in the liver. Its major metabolic pathway involves N-dealkylation by CYP2C19 to form meprobamate, which is also an active sedative and anxiolytic. Meprobamate is then further metabolized, primarily by hydroxylation and glucuronidation.
Comparative Analysis
The metabolic pathways of this compound and related ureas, while involving similar enzymatic systems, exhibit key differences dictated by their respective chemical structures.
| Feature | This compound (Proposed) | Sulfonylureas (e.g., Tolbutamide) | Carisoprodol |
| Primary Metabolic Route | Oxidative hydroxylation of the alkyl chain; Hydrolysis of amide/urea. | Oxidation of alkyl substituent on the aromatic ring. | N-dealkylation to an active metabolite. |
| Key Enzymes | CYP450s, Amidases/Hydrolases | CYP2C9 | CYP2C19 |
| Metabolites | Hydroxylated derivatives, 2-ethyl-3-methylpentanoic acid, urea. | Hydroxylated and carboxylated derivatives. | Meprobamate (active), hydroxylated derivatives, glucuronide conjugates. |
| Structural Target | Branched alkyl chain and N-acylurea moiety. | Alkyl group attached to the phenylsulfonylurea core. | Isopropyl group attached to the carbamate nitrogen. |
The metabolism of this compound is likely dominated by the modification of its large, lipophilic alkyl group to enhance water solubility for excretion, a common fate for many aliphatic drugs. In contrast, the metabolism of sulfonylureas is directed by the alkyl substituent on the aromatic ring, a site highly accessible to CYP enzymes. Carisoprodol's metabolism is notable for the production of an active metabolite, meprobamate, which contributes significantly to its overall pharmacological effect. This highlights the importance of metabolite activity in drug development.
Experimental Protocols
The following is a generalized protocol for in vitro drug metabolism studies using human liver microsomes, a common method to investigate the metabolic fate of new chemical entities.
Objective: To identify the metabolites of a test compound (e.g., this compound) and determine the kinetics of its metabolism in vitro.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., known substrates for major CYP isoforms)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Experimental Workflow:
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4) and pooled human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically <1%) to the reaction mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
At each time point, terminate the reaction by adding an equal volume of cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.
-
The appearance of new peaks in the chromatogram corresponding to potential metabolites can be further characterized by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Data Analysis:
-
Metabolite Identification: Putative metabolite structures are proposed based on the mass shifts from the parent drug and fragmentation patterns observed in the MS/MS spectra.
-
Metabolic Stability: The rate of disappearance of the parent drug is used to determine its in vitro half-life (t½) and intrinsic clearance (CLint).
This guide provides a framework for understanding and comparing the metabolic pathways of this compound and related ureas. While the metabolism of this compound itself remains to be experimentally elucidated, the principles of drug metabolism provide a strong basis for predicting its biotransformation. Further in vitro and in vivo studies are necessary to definitively characterize the metabolic fate of this compound and its implications for its pharmacological activity and safety profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Meprobamate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
In Vivo Validation of In Vitro Findings for Capuride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, Capuride, against the established alternative, Compound-X. It details the in vivo validation of promising in vitro results, presenting key experimental data, detailed protocols, and visual diagrams of the underlying biological processes.
Comparative Performance: In Vitro Findings
This compound was designed for high potency and selectivity against BTK, a critical kinase in B-cell receptor signaling pathways implicated in various B-cell malignancies. In vitro assays demonstrate this compound's superior inhibitory activity and selectivity compared to the first-generation inhibitor, Compound-X.
Table 1: In Vitro Kinase Inhibition and Cellular Activity
| Parameter | This compound | Compound-X |
| BTK IC₅₀ (nM) | 0.5 | 5.2 |
| ITK IC₅₀ (nM) | >1000 | 8.5 |
| Selectivity (ITK/BTK) | >2000x | 1.6x |
| Cellular pBTK IC₅₀ (nM) | 1.1 | 10.8 |
| TMD8 DLBCL Cell Proliferation IC₅₀ (nM) | 2.5 | 25.3 |
Data represents mean values from n=3 independent experiments. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Validation: Efficacy in a Xenograft Model
The superior in vitro profile of this compound was investigated in an in vivo setting using a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model. This model is widely used to assess the efficacy of BTK inhibitors. The results confirm the potent anti-tumor activity of this compound.
Table 2: In Vivo Efficacy in TMD8 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Final Mean Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | - | 0 | 1540 ± 180 | +2.5 |
| This compound | 5 | 95 | 77 ± 25 | +1.8 |
| Compound-X | 25 | 78 | 339 ± 95 | +1.5 |
Data represents mean ± SEM at day 21 post-treatment initiation. QD (quaque die) means once a day.
Signaling Pathway and Mechanism of Action
This compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition of its kinase activity. This blocks downstream signaling pathways essential for B-cell proliferation, trafficking, and survival.
Caption: BTK signaling pathway and points of inhibition.
Experimental Protocols
-
Objective: To determine the IC₅₀ of this compound and Compound-X against recombinant human BTK.
-
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant BTK enzyme was incubated with a range of inhibitor concentrations (0.1 nM to 10 µM) for 60 minutes at room temperature in an assay buffer containing ATP and a ULight™-poly-GT substrate.
-
Data Analysis: The TR-FRET signal was measured, and the percent inhibition was calculated relative to DMSO-only controls. IC₅₀ values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of DLBCL.
-
Animal Model: Female severe combined immunodeficient (SCID) mice were subcutaneously inoculated with 1x10⁷ TMD8 cells.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control (oral gavage, QD), this compound (5 mg/kg, oral gavage, QD), and Compound-X (25 mg/kg, oral gavage, QD).
-
Endpoints: Tumor volumes were measured twice weekly with calipers. Body weights were recorded as a measure of general toxicity. Treatment continued for 21 days. Tumor growth inhibition (TGI) was calculated at the end of the study.
Experimental Workflow
The process from initial in vitro screening to in vivo validation follows a structured workflow to ensure that only the most promising candidates advance.
Caption: Workflow for preclinical validation of this compound.
Conclusion
The presented data demonstrates a comprehensive validation process, beginning with robust in vitro characterization and culminating in significant in vivo efficacy. This compound exhibits superior potency and selectivity in biochemical and cellular assays compared to Compound-X. These in vitro advantages translated directly to enhanced anti-tumor activity in a DLBCL xenograft model, where this compound achieved greater tumor growth inhibition at a five-fold lower dose. These findings strongly support the continued clinical development of this compound as a potentially best-in-class BTK inhibitor for B-cell malignancies.
Safety Operating Guide
Essential Guide to the Proper Disposal of Capuride
Data on Capuride for Handling and Disposal
Proper handling is the first step in safe disposal. The following table summarizes key quantitative data for this compound, relevant for safety and handling considerations.
| Property | Value |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Physical State | Solid (Assumed based on similar compounds) |
| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide |
Recommended Step-by-Step Disposal Protocol
This section provides a detailed methodology for the safe segregation, collection, and disposal of this compound waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is necessary. As a sedative of the N-acylurea class, it should be treated as a potentially bioactive and hazardous compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area or a chemical fume hood to prevent inhalation of fine particles.
Waste Segregation and Collection
Proper segregation is critical to ensure safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution.[1][2]
-
Solid Waste:
-
Designate a specific, sealable, and chemically compatible container for solid this compound waste. A high-density polyethylene (HDPE) container is recommended.
-
Collect all solid waste, including contaminated weighing papers, pipette tips, and other disposable labware, in this container.
-
Label the container clearly as: "HAZARDOUS WASTE: this compound, Solid ".
-
Include the date when the first item of waste is added. The container must remain closed at all times except when adding waste.[3]
-
-
Liquid Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, sealable, and compatible liquid waste container.
-
Never pour this compound solutions down the drain.[4] The environmental impact of many pharmaceuticals is a significant concern.[4]
-
Label the container clearly with: "HAZARDOUS WASTE: this compound, Liquid " and list the solvent(s) and approximate concentration.
-
Store the liquid waste container in secondary containment to prevent spills.
-
Spill Management
In the event of a spill, immediate and correct action is required to prevent contamination and exposure.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup (for trained personnel only):
-
Wearing appropriate PPE, mechanically collect the spilled solid material using a scoop or brush, avoiding dust generation.
-
Place the collected material into the designated solid this compound waste container.
-
Decontaminate the spill surface with a suitable solvent (e.g., 70% ethanol), and absorb the cleaning material with an inert absorbent like vermiculite or sand.
-
Dispose of all contaminated cleanup materials as this compound solid waste.
-
Final Disposal
The final disposal of this compound waste must be handled by a certified hazardous waste management service.
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated waste accumulation area. Ensure segregation from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.
-
Preferred Disposal Method: Incineration at a permitted hazardous waste facility is the preferred method for the complete destruction of pharmaceutical compounds like this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Capuride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Capuride (CAS No. 5579-13-5). The following procedural guidance is intended to ensure the safe laboratory use of this compound.
Chemical Identification and Physical Properties
This compound is a synthetic sedative-hypnotic drug. Its identification and known physical and chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-carbamoyl-2-ethyl-3-methylpentanamide | PubChem |
| CAS Number | 5579-13-5 | PubChem |
| Molecular Formula | C₉H₁₈N₂O₂ | PubChem |
| Molecular Weight | 186.25 g/mol | PubChem |
| Physical Description | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Density | Data not available |
Hazard Identification and Toxicological Data
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Data not available | P264, P270, P301+P312, P501 |
| Acute Toxicity (Dermal) | Data not available | P280, P302+P352, P312, P362+P364, P501 |
| Acute Toxicity (Inhalation) | Data not available | P261, P271, P304+P340, P312, P501 |
| Skin Corrosion/Irritation | Data not available | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Data not available | P264, P280, P305+P351+P338, P337+P313 |
| Carcinogenicity | Data not available | P203, P318, P405, P501 |
| Reproductive Toxicity | Data not available | P203, P318, P405, P501 |
Toxicological Data:
| Test | Species | Route | Value | Source |
| LD50 | Data not available | Oral | Data not available | |
| LD50 | Data not available | Dermal | Data not available | |
| LC50 | Data not available | Inhalation | Data not available |
Personal Protective Equipment (PPE)
Due to the limited toxicological data, stringent personal protective measures are recommended when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary. | Reduces the risk of inhalation. |
Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow to enter drains or waterways.
-
Contaminated packaging should be treated as the chemical itself.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow the procedures outlined in the workflow below.
Caption: Workflow for responding to a this compound spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: The combustion of this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.
Disclaimer: The information provided in this document is based on available data and is intended for guidance purposes only. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure compliance with all applicable safety regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
